Product packaging for 2-Amino-1-butylnaphthalene(Cat. No.:CAS No. 67219-70-9)

2-Amino-1-butylnaphthalene

Cat. No.: B15185842
CAS No.: 67219-70-9
M. Wt: 199.29 g/mol
InChI Key: VEGDLFGPVRVIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1-butylnaphthalene is a chemical compound with the CAS Registry Number 67219-70-9 and the molecular formula C 14 H 17 N. As a naphthalene derivative featuring both an amino and a butyl functional group, this compound presents a unique structural scaffold of interest in various research fields. Its molecular structure, defined by the SMILES notation C1CCC(C(N)=C2C=CC=CC=12)CCCC, combines a hydrophobic naphthalene ring system with a flexible butylamine chain, making it a potential intermediate for the synthesis of more complex organic molecules. Researchers may explore its applications in materials science, such as in the development of organic semiconductors or fluorescent probes, and in medicinal chemistry as a building block for pharmacologically active compounds. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or personal use. Researchers should handle this material in accordance with all applicable laboratory safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B15185842 2-Amino-1-butylnaphthalene CAS No. 67219-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67219-70-9

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-butylnaphthalen-2-amine

InChI

InChI=1S/C14H17N/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)15/h4-6,8-10H,2-3,7,15H2,1H3

InChI Key

VEGDLFGPVRVIBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC2=CC=CC=C21)N

Origin of Product

United States

Foundational & Exploratory

2-Amino-1-butylnaphthalene: An Undocumented Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the chemical and biological properties of 2-Amino-1-butylnaphthalene. This compound does not appear to be a well-characterized substance, and as such, a detailed technical guide on its core properties, experimental protocols, and biological activities cannot be compiled at this time.

Despite extensive searches for the synthesis, reactivity, spectroscopic data, and biological functions of this compound, no specific experimental studies, quantitative data, or established protocols were found. The scientific record predominantly contains information on related but structurally distinct naphthalene derivatives. These include compounds such as 2-aminonaphthalene, which has a primary amine group directly attached to the naphthalene ring, and other derivatives with different substituents or saturation levels of the naphthalene core.

While the general chemical principles of naphthalene chemistry could allow for theoretical postulations about the properties of this compound, any such discussion would be purely speculative and would not meet the requirements of a technical guide for researchers, which must be based on verified experimental data.

For professionals in drug development and scientific research, it is crucial to rely on validated and published data. The absence of such data for this compound indicates that it is likely a novel or uninvestigated chemical entity. Any research or application involving this compound would necessitate a foundational study to first synthesize and characterize it, followed by a thorough investigation of its chemical and biological properties.

Due to the lack of available data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. The creation of such materials would require non-existent experimental results.

It is recommended that any interest in this compound be directed towards initial chemical synthesis and characterization as a first step. Subsequent research could then explore its potential biological activities and mechanisms of action. Until such fundamental research is conducted and published, a comprehensive technical guide on this specific compound remains unfeasible.

The Enigmatic Mechanism of 2-Aminotetralin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Actions of 2-Aminotetralin and its Analogs for Researchers, Scientists, and Drug Development Professionals.

In the landscape of neuropharmacology, the 2-aminotetralin (2-AT) scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential. While the initially specified "2-Amino-1-butylnaphthalene" is not a recognized compound in scientific literature, it is highly probable that the intended subject of interest is the well-researched class of 2-aminotetralins. This guide provides a comprehensive overview of the mechanism of action of 2-AT and its prominent analogs, with a particular focus on the extensively studied 5-substituted-2-aminotetralins (5-SATs).

Core Mechanism of Action: A Multi-Targeted Approach

2-Aminotetralin and its derivatives are neuromodulatory agents that primarily exert their effects through interactions with monoamine neurotransmitter systems. Their mechanism of action is multifaceted, involving the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, and in some cases, inducing their release. Furthermore, many of these compounds exhibit significant affinity for various serotonin and adrenergic receptor subtypes, acting as agonists, partial agonists, or even inverse agonists, leading to a complex pharmacological profile.

The primary molecular targets for many 2-aminotetralin derivatives are G protein-coupled receptors (GPCRs), particularly subtypes of the serotonin and adrenergic receptor families. Binding to these receptors initiates a cascade of intracellular signaling events, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels through the activation or inhibition of adenylyl cyclase by Gs and Gi/o proteins, respectively.

Quantitative Pharmacological Data

The binding affinities and functional potencies of various 2-aminotetralin derivatives have been extensively characterized. The following tables summarize key quantitative data for a selection of 5-substituted-2-aminotetralin (5-SAT) analogs, highlighting their interactions with serotonin and adrenergic receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
(2S)-5-PAT5-HT1A15.0[1][2]
5-HT1B12.0[1][2]
5-HT1D1.1[1][2]
(2S)-FPT5-HT1A25.0[1][2]
5-HT1B7.0[1][2]
5-HT1D1.0[1][2]
(2S)-CPT5-HT1A20.0[1][2]
5-HT1B4.0[1][2]
5-HT1D0.8[1][2]
(2S)-FPTα2A-AR4.9[3]
α2C-AR16.0[3]
(2S)-5-PATα2A-AR2.8[3]
α2C-AR14.0[3]

Table 1: Binding Affinities of Selected 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Serotonin (5-HT) and Alpha-Adrenergic (α2) Receptors. [1][2][3]

CompoundReceptorFunctional Assay (EC50, nM)Efficacy (Emax, %)Reference
(2S)-5-PAT5-HT1A10.095[4]
5-HT1B15030[4]
5-HT1D8.090[4]
(2S)-FPT5-HT1A18.098[4]
5-HT1B15.085[4]
5-HT1D3.0100[4]
(2S)-CPT5-HT1A25.0100[4]
5-HT1B10.090[4]
5-HT1D2.0100[4]
(2S)-FPTα2A-AR1.860 (Partial Agonist)[3]
α2C-AR1.2-40 (Inverse Agonist)[3]
(2S)-5-PATα2A-AR1.555 (Partial Agonist)[3]
α2C-AR1.0-35 (Inverse Agonist)[3]

Table 2: Functional Activity of Selected 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Serotonin (5-HT) and Alpha-Adrenergic (α2) Receptors. [3][4]

Key Experimental Protocols

The characterization of 2-aminotetralin derivatives relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two pivotal assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]5-CT for 5-HT1A, 5-HT1B, and 5-HT1D receptors).

  • Test compounds (5-SATs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

cAMP functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR and to quantify its potency and efficacy.

Objective: To measure the effect of a test compound on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells).

  • Test compounds (5-SATs).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF-based kit).

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Cells are plated in a multi-well plate and incubated.

  • The cells are then treated with varying concentrations of the test compound.

  • For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.

  • After a defined incubation period (e.g., 30 minutes), the cells are lysed to release intracellular cAMP.

  • The cAMP levels are quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

  • Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound. For agonists, Emax represents the maximal stimulation of cAMP production (or inhibition for Gi-coupled receptors), while for antagonists, it reflects the inhibition of agonist-stimulated cAMP levels.

Signaling Pathways and Visualizations

The interaction of 2-aminotetralin derivatives with their target receptors triggers specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_0 Gs-Coupled Receptor Signaling cluster_1 Gi/o-Coupled Receptor Signaling 5-SAT_Agonist_Gs 5-SAT Agonist Gs_Receptor Gs-Coupled Receptor (e.g., 5-HT4, 5-HT6, 5-HT7) 5-SAT_Agonist_Gs->Gs_Receptor Binds to Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Activates Adenylyl_Cyclase_Gs Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase_Gs Activates cAMP_Gs cAMP Adenylyl_Cyclase_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->Adenylyl_Cyclase_Gs PKA_Gs Protein Kinase A (PKA) cAMP_Gs->PKA_Gs Activates Cellular_Response_Gs Cellular Response PKA_Gs->Cellular_Response_Gs Phosphorylates Targets 5-SAT_Agonist_Gi 5-SAT Agonist Gi_Receptor Gi/o-Coupled Receptor (e.g., 5-HT1A, 5-HT1B, 5-HT1D, α2-AR) 5-SAT_Agonist_Gi->Gi_Receptor Binds to Gi_Protein Gi/o Protein Gi_Receptor->Gi_Protein Activates Adenylyl_Cyclase_Gi Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase_Gi Inhibits cAMP_Gi cAMP Adenylyl_Cyclase_Gi->cAMP_Gi Conversion Blocked ATP_Gi ATP ATP_Gi->Adenylyl_Cyclase_Gi Cellular_Response_Gi Cellular Response cAMP_Gi->Cellular_Response_Gi Reduced Downstream Signaling

Figure 1: Signaling pathways for Gs and Gi/o-coupled receptors activated by 5-SAT agonists.

G Start Start: Cell Culture (HEK293 cells expressing receptor) Plating Cell Plating (Multi-well plate) Start->Plating Incubation1 Incubation (Overnight) Plating->Incubation1 Compound_Addition Addition of 5-SAT (Varying concentrations) Incubation1->Compound_Addition Incubation2 Incubation (e.g., 30 minutes) Compound_Addition->Incubation2 Lysis Cell Lysis Incubation2->Lysis cAMP_Quantification cAMP Quantification (HTRF Assay) Lysis->cAMP_Quantification Data_Analysis Data Analysis (Dose-response curve, EC50, Emax) cAMP_Quantification->Data_Analysis End End: Pharmacological Profile Data_Analysis->End

Figure 2: Experimental workflow for a cAMP functional assay.

Conclusion

The 2-aminotetralin scaffold represents a versatile platform for the development of novel therapeutics targeting monoaminergic systems. The mechanism of action of these compounds is complex, involving interactions with multiple receptors and transporters. A thorough understanding of their quantitative pharmacology and the downstream signaling pathways they modulate is crucial for the rational design of next-generation drugs with improved efficacy and selectivity. This guide provides a foundational understanding of these principles for researchers and drug development professionals working in this exciting area of medicinal chemistry and pharmacology.

References

A Preliminary Technical Guide on 2-Amino-1-butylnaphthalene: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific preliminary studies, synthesis, or biological data for the compound 2-Amino-1-butylnaphthalene . Therefore, this document serves as a hypothetical technical guide based on the known properties and experimental protocols of structurally related aminonaphthalene and aminoalkane derivatives. The information presented herein is predictive and intended to guide potential future research.

This guide outlines a plausible synthetic approach, predicted physicochemical properties, and potential biological activities for this compound, drawing parallels from existing research on similar molecular scaffolds.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound can be predicted based on its chemical structure. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value
Molecular Formula C₁₄H₁₇N
Molecular Weight 199.29 g/mol
Appearance Predicted to be a solid or oil at room temp.
Solubility Likely soluble in organic solvents.
LogP (estimated) ~3.5 - 4.5

Potential Synthetic Pathways

While no specific synthesis for this compound has been published, a plausible route could involve a multi-step process starting from 2-naphthol. The following workflow illustrates a hypothetical synthetic pathway.

Synthetic_Pathway_of_this compound Hypothetical Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination 2-naphthol 2-naphthol Acylated_naphthol 1-butyryl-2-naphthol 2-naphthol->Acylated_naphthol Butyryl chloride Butyryl_chloride Butyryl_chloride AlCl3 AlCl₃ AlCl3->Acylated_naphthol This compound This compound Acylated_naphthol->this compound Ammonia, Reducing Agent Ammonia Ammonia Reducing_agent Reducing Agent (e.g., NaBH₃CN)

Caption: Hypothetical two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Based on structurally similar compounds, this compound could exhibit a range of biological activities. For instance, compounds like 2-Amino-1,2-dihydronaphthalene are known to have stimulant effects, while other aminonaphthalene derivatives have been investigated for anticancer properties.

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

Given the structural resemblance to some amphetamine analogues, this compound could potentially act as a monoamine reuptake inhibitor, leading to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin.

Monoamine_Reuptake_Inhibition_Pathway Hypothetical Signaling Pathway cluster_presynaptic Presynaptic Neuron 2-ABN This compound DAT Dopamine Transporter (DAT) 2-ABN->DAT Inhibits NET Norepinephrine Transporter (NET) 2-ABN->NET Inhibits SERT Serotonin Transporter (SERT) 2-ABN->SERT Inhibits Synaptic_Dopamine ↑ Synaptic Dopamine DAT->Synaptic_Dopamine Blocks Reuptake Synaptic_Norepinephrine ↑ Synaptic Norepinephrine NET->Synaptic_Norepinephrine Blocks Reuptake Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Blocks Reuptake Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Dopamine->Postsynaptic_Receptors Synaptic_Norepinephrine->Postsynaptic_Receptors Synaptic_Serotonin->Postsynaptic_Receptors

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

Proposed Experimental Protocols

To investigate the hypothetical biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to monoamine transporters (DAT, NET, SERT).

Methodology:

  • Cell Lines: Use cell lines stably expressing human dopamine, norepinephrine, and serotonin transporters.

  • Radioligand: Employ a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.

In Vitro Cytotoxicity Assay

Objective: To assess the potential anticancer activity of this compound against various cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293).

  • Assay: Use a colorimetric assay such as the MTT or XTT assay to measure cell viability.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a range of concentrations of this compound for 48-72 hours.

    • Add the MTT or XTT reagent and incubate to allow for the formation of formazan.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the compound concentration.

In Vivo Behavioral Assay (Rodent Model)

Objective: To evaluate the potential stimulant effects of this compound in a rodent model.

Methodology:

  • Animal Model: Male Swiss Webster mice or Sprague-Dawley rats.

  • Apparatus: Open-field activity chambers equipped with infrared beams to track locomotor activity.

  • Procedure:

    • Acclimate the animals to the testing room and apparatus.

    • Administer either vehicle or varying doses of this compound via intraperitoneal injection.

    • Immediately place the animals in the open-field chambers and record locomotor activity for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

This hypothetical guide provides a foundational framework for the initial exploration of this compound. Any future research on this compound should begin with a confirmed synthesis and thorough characterization, followed by systematic in vitro and in vivo studies to elucidate its pharmacological and toxicological profiles.

Spectroscopic Characterization of 2-Amino-1-butylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-1-butylnaphthalene is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its structure, featuring a primary amine and a butyl group attached to the naphthalene core, suggests potential applications in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic properties of this compound. This technical guide outlines the standard spectroscopic techniques and expected data for the analysis of this compound, drawing upon established data for analogous compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar naphthalene derivatives.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2m2HAromatic-H
~7.2 - 7.5m4HAromatic-H
~3.5 - 4.0br s2H-NH₂
~2.8 - 3.0t2HAr-CH₂-
~1.5 - 1.7m2H-CH₂-CH₂-
~1.3 - 1.5m2H-CH₂-CH₃
~0.9 - 1.0t3H-CH₃

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~145 - 150C-NH₂
~130 - 135Quaternary Aromatic-C
~120 - 130Aromatic-CH
~110 - 120Aromatic-CH
~30 - 35Ar-CH₂-
~25 - 30-CH₂-CH₂-
~20 - 25-CH₂-CH₃
~10 - 15-CH₃

Table 3: Expected Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (asymmetric & symmetric)
3000 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch
~1600StrongN-H Bend
1450 - 1500Medium-StrongAromatic C=C Stretch
~800StrongAromatic C-H Bend (out-of-plane)

Table 4: Expected Mass Spectrometry (MS) Data

m/zInterpretation
[M]+Molecular Ion Peak
[M-15]+Loss of -CH₃
[M-29]+Loss of -CH₂CH₃
[M-43]+Loss of -CH₂CH₂CH₃
[M-57]+Loss of -CH₂CH₂CH₂CH₃

Table 5: Expected UV-Visible (UV-Vis) Spectral Data

λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~280Mediumπ → π
~340Lown → π*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

  • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for such compounds.[1][2]

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter.

Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-4 kV.

  • Nebulizer Gas: Nitrogen.

Data Processing:

  • Identify the molecular ion peak ([M]+ or [M+H]+).

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use the same solvent as a reference in the reference cuvette.

Acquisition:

  • Wavelength Range: 200 - 800 nm.

  • Scan Speed: Medium.

  • Baseline Correction: Perform a baseline correction with the cuvettes filled with the solvent.

Data Processing:

  • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

  • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow start Synthesized Compound (this compound) ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry start->nmr ir Infrared (IR) Spectroscopy - Functional Groups start->ir uv UV-Vis Spectroscopy - Electronic Transitions - Conjugation start->uv data_analysis Integrated Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis uv->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation

Caption: Workflow for Spectroscopic Analysis.

The diagram below illustrates the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_information Structural Information MS Mass Spec. Molecular Weight Fragmentation Structure Molecular Formula Functional Groups Carbon Skeleton Electronic Properties MS->Structure:f0 NMR NMR C-H Framework Connectivity NMR->Structure:f2 IR IR Functional Groups Bond Vibrations IR->Structure:f1 UV UV-Vis Conjugated Systems Electronic Transitions UV->Structure:f3

Caption: Information from Spectroscopic Techniques.

References

Navigating the Physicochemical Landscape of 2-Amino-1-butylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-butylnaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug formulation and synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its solubility and stability characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related compound, 2-aminonaphthalene, to infer its properties. Furthermore, standardized experimental protocols for determining these characteristics are detailed to aid researchers in their laboratory work.

Predicted Physicochemical Properties

The introduction of a butyl group at the 1-position of 2-aminonaphthalene is expected to influence its physicochemical properties. The following table summarizes the predicted properties of this compound based on the known characteristics of 2-aminonaphthalene.

PropertyPredicted Characteristic for this compoundRationale
Physical State Solid at room temperature.2-aminonaphthalene is a solid at room temperature. The addition of a butyl group is unlikely to change the state to liquid.
Water Solubility LowThe naphthalene core is hydrophobic. The butyl group will further increase lipophilicity, likely decreasing aqueous solubility compared to 2-aminonaphthalene.
Organic Solvent Solubility High in non-polar and some polar organic solvents.Aromatic amines like 2-aminonaphthalene are soluble in solvents like ethanol, ether, and dichloromethane. Increased lipophilicity should enhance solubility in non-polar solvents.
pH-Dependent Solubility Increased solubility in acidic aqueous solutions.The amino group can be protonated in acidic conditions, forming a more soluble salt.
Chemical Stability Stable under standard conditions; sensitive to strong oxidizing agents.Aromatic amines are generally stable but can be oxidized.
Physical Stability May change color upon exposure to air and light.2-aminonaphthalene exhibits this property due to oxidation.
Basicity Weakly basic.The amino group imparts basic properties.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Based on the behavior of analogous aromatic amines, a qualitative solubility profile can be predicted.

SolventPredicted SolubilityGeneral Principle
WaterVery LowThe non-polar naphthalene ring and the butyl group limit interaction with polar water molecules.
EthanolSolubleThe hydroxyl group of ethanol can interact with the amino group, and the ethyl chain can solvate the non-polar parts of the molecule.
DichloromethaneSolubleA non-polar aprotic solvent that can effectively solvate the aromatic and alkyl portions of the molecule.
Diethyl EtherSolubleA non-polar aprotic solvent suitable for dissolving lipophilic compounds.
Acidic Aqueous Buffers (e.g., pH < 4)Moderately SolubleProtonation of the amino group to form a more polar ammonium salt increases aqueous solubility.
Basic Aqueous Buffers (e.g., pH > 10)Very LowThe amino group remains in its less polar, free base form.

Stability Considerations

The stability of this compound is crucial for its storage, handling, and application. Key factors influencing its stability include pH, exposure to light, and the presence of oxidizing agents.

Stability FactorPredicted Impact on this compoundRationale and Mitigation
pH Potential for hydrolysis under strongly acidic conditions.While generally stable, prolonged exposure to strong acids may lead to degradation. It is advisable to store solutions at neutral or slightly basic pH.
Oxidation Susceptible to oxidation, leading to coloration.The amino group on the naphthalene ring can be oxidized, especially in the presence of air and light. Storage under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers is recommended.
Thermal Likely stable at ambient temperatures.Aromatic amines are generally thermally stable for typical laboratory applications. However, high temperatures should be avoided to prevent decomposition.
Photostability Potential for degradation upon exposure to UV or visible light.The aromatic system can absorb light, leading to photochemical reactions. Protection from light is crucial for maintaining purity.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol describes the shake-flask method, a standard procedure for determining the solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation:

    • Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Assessment of pH-Dependent Aqueous Solubility

This protocol outlines the procedure to determine the solubility of this compound in aqueous solutions of different pH values.

Methodology:

  • Buffer Preparation:

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Solubility Determination:

    • Follow the shake-flask method as described in Protocol 1, using the prepared buffer solutions as the solvents.

  • Data Analysis:

    • Plot the measured solubility as a function of pH.

    • This plot will illustrate the relationship between pH and the aqueous solubility of the compound.

Protocol 3: Evaluation of Chemical Stability (Oxidative and pH)

This protocol describes a method to assess the stability of this compound under different chemical conditions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

    • Spike the stock solution into various stress condition media:

      • Acidic: 0.1 M HCl

      • Basic: 0.1 M NaOH

      • Oxidative: 3% H₂O₂

      • Control: The initial solvent used for the stock solution.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples if necessary before analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point under each condition.

    • Identify and, if possible, characterize any major degradation products.

Protocol 4: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Methodology:

  • Sample Preparation:

    • Place a sample of solid this compound in a chemically inert, transparent container.

    • Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.

    • Prepare control samples for both solid and solution, which should be wrapped in aluminum foil to protect them from light.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp).

    • The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Sample Analysis:

    • After the exposure period, analyze both the exposed and control samples.

    • For the solid sample, observe any changes in physical appearance (e.g., color).

    • For both solid and solution samples, use a stability-indicating HPLC method to determine the amount of degradation and the formation of any photoproducts.

  • Data Analysis:

    • Compare the results from the exposed samples with those from the control samples to assess the extent of photodegradation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the solubility and stability of this compound.

G cluster_solubility Solubility Determination Workflow A Excess Compound + Solvent B Equilibration (Shake/Stir) 24-48h @ Constant Temp A->B C Phase Separation (Settle/Centrifuge) B->C D Withdraw Supernatant C->D E Dilution D->E F Analytical Quantification (HPLC/MS) E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of a compound.

G cluster_ph_solubility pH-Dependent Solubility of an Aromatic Amine Low_pH Low pH (Acidic) Protonated R-NH3+ (Protonated, More Soluble) Low_pH->Protonated Protonation High_pH High pH (Basic) Free_Base R-NH2 (Free Base, Less Soluble) High_pH->Free_Base Neutral_pH Neutral pH Neutral_pH->Free_Base Protonated->Low_pH Deprotonation

Caption: pH's effect on an aromatic amine's solubility.

G cluster_stability General Oxidative Degradation Pathway Aromatic_Amine Aromatic Amine (R-NH2) Intermediate Radical Cation / Intermediate Aromatic_Amine->Intermediate Oxidizing_Agent Oxidizing Agent (e.g., O2, H2O2) Oxidizing_Agent->Intermediate Degradation_Products Oxidized Products (e.g., Nitroso, Nitro, Polymeric) Intermediate->Degradation_Products

Caption: Simplified pathway of oxidative degradation.

Conclusion

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Aminonaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a cornerstone in medicinal chemistry, lending its rigid and lipophilic nature to a multitude of therapeutic agents. The introduction of an amino group to this core structure gives rise to aminonaphthalene derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This in-depth technical guide synthesizes recent findings on the anticancer, antimicrobial, and antioxidant properties of novel aminonaphthalene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Novel aminonaphthalene derivatives have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines. These compounds exert their anticancer activity through diverse mechanisms, including the induction of apoptosis and the inhibition of key cellular kinases.

A study on aminobenzylnaphthols derived from the Betti reaction revealed their cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[1] In silico investigations suggested that the anticancer activity of these compounds may be attributed to the inhibition of ADORA1, CDK2, and TRIM24.[1] Another class of aminonaphthols incorporated with indole derivatives also exhibited notable anticancer activity. Specifically, compounds 4k and 4q from this series demonstrated 100% cell lysis against MDA-MB-231 human breast adenocarcinoma cells at a concentration of 10 µg/mL.[2]

Furthermore, a series of asymmetric naphthalene diimide derivatives were synthesized and evaluated for their anticancer properties. One compound, 3c , showed significant inhibitory effects on hepatoma cells (SMMC-7721 and HepG2) with IC50 values of 1.48 ± 0.43 µM and 1.70 ± 0.53 µM, respectively.[3] This compound was found to induce apoptosis and autophagy, and inhibit cell migration through the generation of reactive oxygen species (ROS).[3]

Quantitative Anticancer Activity Data
Compound/DerivativeCancer Cell LineActivity MetricValueReference
MMZ-45AA, MMZ-140CPancreatic (BxPC-3), Colorectal (HT-29)IC50Not specified in abstract[1]
Thiophene containing aminobenzylnaphthols (4d, 4i, 4j)Lung (A549), Prostate (PC-3), Breast (MCF-7), Liver (HEPG2)GI5010 µg/mL[1]
Aminonaphthols with Indole (4k, 4q)Human Adenocarcinoma Mammary Gland (MDA-MB-231)% Cell Lysis100% at 10 µg/mL[2]
2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b)Liver (Hep-G2), Lung (A549)Anticancer ActivityWeak[4]
Naphthalene-1,4-dione analogue (BH10)Various cancer cellsCytotoxicityPotent[5]
Imidazole derivative (44)CALU-1 (lung), Mia-Pa-Ca-2 (pancreatic)IC506.4 µM[5]
Asymmetric naphthalene diimide (3c)Hepatoma (SMMC-7721)IC501.48 ± 0.43 µM[3]
Asymmetric naphthalene diimide (3c)Hepatoma (HepG2)IC501.70 ± 0.53 µM[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The aminonaphthalene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with Aminonaphthalene Derivatives (Various Conc.) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate % Viability and IC50 Value H->I

MTT Assay Experimental Workflow

Antimicrobial Activity: Combating Pathogenic Microorganisms

Aminonaphthalene derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

A study on 4-naphthyl-2-aminothiazole derivatives identified compound 5b , 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole, as having a notable minimum inhibitory concentration (MIC) of 62.5 µg/ml against P. aeruginosa.[4][6] This compound also showed antifungal effects on C. albicans and C. glabrata comparable to the standard drug ketoconazole.[4][6]

Another investigation into aminonaphthols incorporated with indole derivatives found that compounds 4n and 4q displayed excellent antimicrobial activities with an MIC value of 8 µg/mL against the tested strains.[2] Furthermore, some novel thiazolidinone derivatives with a nitronaphthylamine substituent showed antibacterial activity against S. aureus and B. subtilis similar to aminopenicillins.[7]

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b)P. aeruginosaMIC62.5[4][6]
Aminonaphthols with Indole (4n, 4q)Tested StrainsMIC8[2]
Thiazolidinone derivatives with nitronaphthylamineS. aureus, B. subtilisMIC0.4 - 1000[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The aminonaphthalene derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Aminonaphthalene Derivatives in 96-well Plate B->C D Incubate Plate under Appropriate Conditions C->D E Visually Inspect for Microbial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Broth Microdilution Workflow for MIC Determination

Antioxidant Activity: Quenching Damaging Free Radicals

Certain aminonaphthalene derivatives have also been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. These compounds can act as radical scavengers or metal chelators.

In a study of aminonaphthols with indole moieties, compound 4e demonstrated the highest radical scavenging and ferric ions reducing antioxidant power activities.[2] Compounds 4b , 4h , and 4k from the same series showed good metal chelating activity.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Different concentrations of the aminonaphthalene derivatives are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • EC50 Determination: The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from the dose-response curve.

DPPH_Assay_Workflow A Prepare DPPH Solution B Mix with Aminonaphthalene Derivatives (Various Conc.) A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance at ~517 nm C->D E Calculate % Radical Scavenging Activity D->E

DPPH Radical Scavenging Assay Workflow

Proposed Mechanism of Action: A Simplified Overview

Based on the available literature, a simplified signaling pathway for the anticancer activity of certain aminonaphthalene derivatives can be proposed. The inhibition of key proteins such as CDK2, a crucial regulator of the cell cycle, can lead to cell cycle arrest. Simultaneously, the inhibition of survival signals and the induction of reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Cellular Outcome Drug Aminonaphthalene Derivatives CDK2 CDK2 Inhibition Drug->CDK2 Inhibits ROS ROS Generation Drug->ROS Induces Survival Inhibition of Survival Signals Drug->Survival Inhibits Arrest Cell Cycle Arrest CDK2->Arrest Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Survival->Apoptosis

Proposed Anticancer Signaling Pathway

Conclusion

Novel aminonaphthalene derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with the amenability of the naphthalene scaffold to chemical modification, provide a strong foundation for further research. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the discovery and development of next-generation pharmaceuticals. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Pharmacology of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Amino-1-butylnaphthalene" as specified in the topic query does not correspond to a well-characterized pharmacological agent in the scientific literature. This guide focuses on the closely related and well-studied compound, 2-Amino-1,2-dihydronaphthalene (2-ADN) , a potent central nervous system stimulant. It is presumed that this is the compound of interest for this technical overview.

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN) is a rigid analogue of amphetamine and phenylisobutylamine.[1][2] As a conformationally restricted amphetamine analogue, it serves as a valuable tool in neuropharmacological research to probe the structural requirements for ligand interaction with monoamine transporters. This document provides a comprehensive overview of the pharmacology of 2-ADN, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-ADN is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-1,2-dihydronaphthalene

PropertyValueReference
IUPAC Name 1,2-dihydronaphthalen-2-amine[3]
Synonyms 2-ADN, 2-ADHN[3]
Molecular Formula C₁₀H₁₁N[3]
Molecular Weight 145.20 g/mol [3]
CAS Number 79605-60-0[3]
Stereochemistry Racemic, with R-(+) and S-(-) enantiomers[2]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of 2-ADN is the induction of monoamine release, particularly dopamine (DA) and norepinephrine (NE), from presynaptic nerve terminals. This is characteristic of an indirect sympathomimetic agent. The stimulant effects of 2-ADN are antagonized by pretreatment with reserpine, which depletes vesicular stores of monoamines, and by alpha-methyl-p-tyrosine, an inhibitor of catecholamine synthesis.[2] This strongly suggests that the pharmacological activity of 2-ADN is dependent on the presence of endogenous catecholamines.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_NE_vesicle DA/NE Vesicles VMAT2->DA_NE_vesicle Packaging DAT_NET DAT / NET ADN 2-ADN (S-enantiomer) DAT_NET->ADN DA_NE_synapse Increased Extracellular DA/NE DAT_NET->DA_NE_synapse Reuptake Inhibition DA_NE_cyto Cytosolic DA/NE DA_NE_vesicle->DA_NE_cyto Release DA_NE_cyto->VMAT2 DA_NE_cyto->DAT_NET Reverse Transport ADN->DAT_NET Substrate ADN->DA_NE_vesicle Disrupts Storage Post_Receptor Postsynaptic Dopamine & Adrenergic Receptors DA_NE_synapse->Post_Receptor Activation Stimulant_Effect Stimulant Effect (Increased Locomotion, Stereotypy) Post_Receptor->Stimulant_Effect

Caption: Proposed mechanism of action for 2-ADN.

In Vivo Pharmacology

Locomotor Activity

In mice, racemic 2-ADN produces a dose-dependent increase in locomotor activity. It is approximately one-fourth as potent as (+)-amphetamine in this regard.[2] The stimulant effect is stereoselective, with the S-(-) isomer being the active enantiomer.[2]

Drug Discrimination

In drug discrimination studies in rats, 2-ADN substitutes for (+)-amphetamine, indicating that it produces similar interoceptive cues. This further supports its classification as an amphetamine-like stimulant.[4]

Table 2: Summary of In Vivo Pharmacological Effects of 2-ADN

AssaySpeciesKey FindingsReference(s)
Locomotor Activity MouseRacemic 2-ADN is ~1/4 as potent as (+)-amphetamine. The S-(-) isomer is responsible for the stimulant effects.[2]
Drug Discrimination Rat2-ADN substitutes for (+)-amphetamine.[4]

Experimental Protocols

Locomotor Activity Assessment in Mice

This protocol is a generalized procedure for assessing the stimulant effects of a novel compound like 2-ADN.

  • Animals: Male Swiss-Webster mice, housed in groups with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.

  • Habituation: Prior to drug administration, mice are habituated to the test chambers for a period of 30-60 minutes to allow exploratory behavior to subside.

  • Drug Administration: 2-ADN is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle alone.

  • Data Collection: Immediately after injection, mice are placed in the activity chambers, and locomotor activity (e.g., beam breaks) is recorded continuously for a specified period (e.g., 60-120 minutes).

  • Data Analysis: The total locomotor activity counts are averaged for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

start Start acclimate Acclimate Mice to Testing Room start->acclimate hab_chamber Habituate Mice to Locomotor Chambers acclimate->hab_chamber prep_injections Prepare Drug and Vehicle Injections hab_chamber->prep_injections inject Administer Injections (i.p.) prep_injections->inject place_chamber Place Mice in Chambers inject->place_chamber record_activity Record Locomotor Activity (e.g., 60-120 min) place_chamber->record_activity data_analysis Analyze Data (e.g., ANOVA) record_activity->data_analysis end End data_analysis->end

Caption: Experimental workflow for locomotor activity assessment.

Drug Discrimination in Rats

This protocol outlines a standard two-lever drug discrimination procedure.

  • Animals: Male Sprague-Dawley rats, maintained on a restricted diet to motivate responding for food rewards.

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Training:

    • Rats are trained to press one lever ("drug lever") for food reinforcement following an injection of a known stimulant (e.g., (+)-amphetamine).

    • On alternate days, they are trained to press the other lever ("saline lever") for food reinforcement following an injection of saline.

    • Training continues until the rats reliably select the correct lever based on the injection they received.

  • Substitution Testing:

    • Once trained, rats are administered various doses of the test compound (2-ADN) and placed in the operant chamber.

    • The percentage of responses on the drug-appropriate lever is measured.

    • Full substitution is considered to have occurred if the majority of responses are on the drug lever.

  • Data Analysis: A dose-response curve is generated to determine the potency of 2-ADN in producing amphetamine-like discriminative stimulus effects.

Conclusion

2-Amino-1,2-dihydronaphthalene is a potent, stereoselective central nervous system stimulant that acts as an indirect sympathomimetic agent. Its pharmacology is consistent with that of a monoamine releasing agent, primarily affecting dopamine and norepinephrine systems. While specific in vitro data on its interaction with monoamine transporters is lacking, its in vivo profile strongly supports this mechanism. 2-ADN remains a significant tool for understanding the structure-activity relationships of amphetamine-like stimulants. Further research is warranted to fully elucidate its molecular interactions with DAT, NET, and SERT.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-1-butylnaphthalene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-Amino-1-butylnaphthalene is limited in publicly available scientific literature. The following application notes and protocols are based on the well-studied analogous compound class, 2-aminotetralins, which share a core structural motif and are known to possess significant activity at various biological targets. Researchers should consider these as a starting point for the investigation of this compound and its derivatives.

Introduction

The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutics for a wide range of conditions, including cancer, inflammation, and infectious diseases. The introduction of an aminoalkyl chain, as in this compound, creates a pharmacophore with the potential to interact with various biological targets, particularly G protein-coupled receptors (GPCRs) and monoamine transporters. Structurally related 2-aminotetralin derivatives are well-documented as potent modulators of dopaminergic and serotonergic pathways, suggesting similar potential for this compound.[1][2][3][4]

These application notes provide a comprehensive overview of the potential therapeutic applications, synthesis, and biological evaluation of this compound and its analogs for researchers in drug discovery and development.

Potential Therapeutic Applications

Based on the pharmacology of structurally similar 2-aminotetralin derivatives, this compound could be investigated for the following therapeutic areas:

  • Central Nervous System (CNS) Disorders: As analogs of potent dopamine and serotonin receptor ligands, these compounds may have applications in treating Parkinson's disease, depression, anxiety, and schizophrenia.[2][3][4]

  • Antifungal Agents: Novel 2-aminotetralin derivatives have been synthesized and shown to possess antifungal activity, suggesting a potential avenue of investigation for this compound.[5]

  • Anticancer Agents: The naphthalene core is present in many anticancer agents. The addition of an aminoalkyl chain could lead to interactions with targets relevant to cancer progression.[6]

Experimental Protocols

General Synthesis of 2-Amino-1-alkylnaphthalene Derivatives

A general synthetic route to 2-amino-1-alkylnaphthalene derivatives can be adapted from established methods for related compounds. A plausible retro-synthetic analysis is depicted below.

retrosynthesis target This compound intermediate1 N-(1-butylnaphthalen-2-yl)acetamide target->intermediate1 Amide hydrolysis intermediate2 1-Butylnaphthalen-2-amine intermediate1->intermediate2 Acetylation intermediate3 1-Butyl-2-nitronaphthalene intermediate2->intermediate3 Reduction starting_material 2-Nitronaphthalene intermediate3->starting_material Friedel-Crafts Acylation & Reduction

Caption: Retrosynthetic analysis for this compound.

Protocol for a Reductive Amination Approach (Analogous to 2-Aminotetralin Synthesis):

This protocol describes a potential biocatalytic approach using an imine reductase (IRED), which has been successfully applied to the synthesis of chiral 2-aminotetralin derivatives.[2]

Materials:

  • 1-Tetralone (or a suitable naphthalene precursor)

  • Butylamine

  • Imine Reductase (IRED) enzyme

  • NAD(P)H cofactor

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-tetralone (1.0 mmol) in potassium phosphate buffer (10 mL, 100 mM, pH 7.5), add butylamine (1.2 mmol).

  • Add NAD(P)H (0.02 mmol), glucose (1.1 mmol), and glucose dehydrogenase (5 mg).

  • Initiate the reaction by adding the IRED enzyme (10 mg).

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound analog.

In Vitro Biological Evaluation: Receptor Binding Assay

This protocol outlines a general procedure for evaluating the binding affinity of this compound derivatives to a specific GPCR target, for example, the serotonin 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., spiperone)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well filter plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

As no direct quantitative data for this compound was found, the following table presents representative data for analogous 2-aminotetralin derivatives to illustrate the type of data that should be generated.

CompoundTarget ReceptorAssay TypeIC50 / Ki (nM)Reference
(2S,4R)-4-Phenyl-2-(dimethylamino)tetralin5-HT2ABinding Affinity (Ki)5.2[3]
(2S,4R)-4-Phenyl-2-(dimethylamino)tetralin5-HT2CBinding Affinity (Ki)10.3[3]
(2S,4R)-4-Phenyl-2-(dimethylamino)tetralinH1Binding Affinity (Ki)>10,000[3]
Derivative 10a (a 2-aminotetralin analog)Candida albicansAntifungal (MIC)0.25 µg/mL[5]
Derivative 12a (a 2-aminotetralin analog)Candida albicansAntifungal (MIC)0.125 µg/mL[5]

Signaling Pathways and Mechanisms of Action

The likely mechanism of action for this compound derivatives, based on their structural similarity to 2-aminotetralins, involves modulation of monoaminergic signaling pathways. For instance, interaction with serotonin receptors like 5-HT2A or dopamine receptors like D2 would initiate downstream signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR (e.g., 5-HT2A) g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc PKC dag->pkc cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response ligand This compound Derivative ligand->receptor

Caption: Plausible GPCR signaling pathway for a this compound derivative.

This diagram illustrates a potential signaling cascade initiated by the binding of a this compound derivative to a Gq-coupled receptor, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling through IP3 and DAG, ultimately resulting in a cellular response.

Structure-Activity Relationships (SAR)

Based on studies of 4-phenyl-2-aminotetralin derivatives, the following SAR points can be inferred and would be valuable to investigate for this compound analogs[3]:

  • Stereochemistry: The stereochemistry at the amino and substituted positions can significantly impact receptor affinity and selectivity.

  • Substituents on the Naphthalene Ring: The position and nature of substituents on the aromatic ring can modulate binding affinity and functional activity.

  • N-alkylation of the Amino Group: The nature of the alkyl group on the nitrogen atom can influence potency and selectivity.

Conclusion

While direct data on this compound is scarce, the extensive research on the closely related 2-aminotetralins provides a strong foundation for its exploration in medicinal chemistry. The protocols and potential applications outlined here offer a roadmap for researchers to synthesize, evaluate, and develop novel therapeutic agents based on the this compound scaffold. Further investigation is warranted to elucidate the specific pharmacological profile of this compound class and its potential for drug development.

References

Application Notes and Protocols: 2-Amino-1-butylnaphthalene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known properties of the parent compound, 2-aminonaphthalene, and related naphthalene-based fluorescent probes. To date, there is a lack of specific published experimental data for 2-Amino-1-butylnaphthalene. The provided data and protocols should therefore be considered as a theoretical guide for potential applications and would require experimental validation.

Introduction

This compound is a derivative of 2-aminonaphthalene, a well-known fluorescent molecule. The introduction of a butyl group at the 1-position of the naphthalene ring is expected to enhance the hydrophobicity of the compound, making it a promising candidate for probing nonpolar environments, such as lipid bilayers in cell membranes and the hydrophobic pockets of proteins. The amino group at the 2-position is the primary determinant of its fluorescent properties, which are often sensitive to the polarity of the local environment. This solvatochromic behavior, where the emission spectrum shifts in response to solvent polarity, is a key feature for its application as a fluorescent probe.

Proposed Photophysical Properties

The photophysical properties of this compound are anticipated to be similar to those of 2-aminonaphthalene, with some modifications due to the presence of the C1-butyl group. The butyl group may cause a slight red-shift in the excitation and emission spectra due to its electron-donating inductive effect and potential steric interactions influencing the chromophore.

Table 1: Photophysical Data of 2-Aminonaphthalene (for reference)

PropertyValueSolvent
Absorption Wavelength (λabs)239 nmAcetonitrile
Molar Extinction Coefficient (ε)53,700 M⁻¹cm⁻¹ at 239 nmAcetonitrile
Emission Wavelength (λem)~350 - 450 nm (solvent dependent)Various
Quantum Yield (ΦF)0.91Acetonitrile

Table 2: Predicted Photophysical Properties of this compound

PropertyPredicted ValueNotes
Excitation Wavelength (λex)~330 - 350 nmExpected to be in the UVA range, with a slight red-shift compared to 2-aminonaphthalene.
Emission Wavelength (λem)~380 - 500 nmHighly dependent on solvent polarity. A significant Stokes shift is expected.
Quantum Yield (ΦF)Moderate to HighLikely to be high in non-polar solvents and lower in polar, protic solvents due to quenching mechanisms.
SolvatochromismPositiveA bathochromic (red) shift in emission is expected with increasing solvent polarity.[1]
Lipophilicity (LogP)> 2.3 (of 2-aminonaphthalene)The butyl group will significantly increase the hydrophobicity, facilitating partitioning into lipid membranes.

Potential Applications

  • Membrane Polarity and Fluidity Probe: The hydrophobic nature of this compound would allow it to readily intercalate into lipid membranes.[2][3][4][5] Changes in the local membrane environment, such as alterations in lipid packing and hydration, would be reflected in shifts in its fluorescence emission spectrum and quantum yield.

  • Protein-Ligand Binding Studies: This probe could be used to study the hydrophobic binding pockets of proteins. Upon binding to a hydrophobic site, a blue-shift in its emission and an increase in fluorescence intensity are expected.

  • Bioimaging: Its potential for environment-sensitive fluorescence makes it a candidate for live-cell imaging to visualize lipid rafts, and monitor changes in membrane properties during cellular processes like apoptosis or drug interactions.[5]

Signaling Pathway and Experimental Workflow Visualization

G Figure 1: Proposed Mechanism of Solvatochromic Fluorescence cluster_0 Ground State (S0) cluster_1 Excited State (S1) S0 This compound (Non-polar solvent) S1 Excited State (Less polar) S0->S1 Excitation (hν_ex) S0_polar This compound (Polar solvent) S1_polar Excited State (More polar, stabilized) S0_polar->S1_polar Excitation (hν_ex) S1->S0 Fluorescence (hν_em) (Higher Energy, Shorter λ) S1->S1_polar Solvent Relaxation S1_polar->S0_polar Fluorescence (hν_em) (Lower Energy, Longer λ)

Figure 1: Proposed Mechanism of Solvatochromic Fluorescence.

G Figure 2: General Experimental Workflow for Cell Imaging prep Sample Preparation (e.g., Cell Culture) stain Staining with Probe (Incubation) prep->stain wash Washing (Remove unbound probe) stain->wash image Fluorescence Microscopy (Image Acquisition) wash->image analyze Data Analysis (Intensity, Spectral Shift) image->analyze

Figure 2: General Experimental Workflow for Cell Imaging.

G Figure 3: Hypothetical Application in a Signaling Pathway ligand Ligand receptor Receptor ligand->receptor membrane Cell Membrane (Probed with this compound) receptor->membrane induces change in enzyme Membrane-Bound Enzyme receptor->enzyme activates fluorescence_change Change in Fluorescence (e.g., Spectral Shift) membrane->fluorescence_change downstream Downstream Signaling enzyme->downstream response Cellular Response downstream->response

Figure 3: Hypothetical Application in a Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route for this compound would be the reductive amination of 1-tetralone followed by dehydrogenation, or direct alkylation of 2-aminonaphthalene. A general procedure for the synthesis of related 1-amidoalkyl-2-naphthols involves a one-pot, multi-component reaction of an aldehyde, 2-naphthol, and an amide or nitrile.[6][7][8][9][10]

Materials:

  • 2-Naphthol

  • Butyraldehyde

  • Acetonitrile

  • Catalyst (e.g., p-toluenesulfonic acid, tetrachlorosilane)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Standard glassware for organic synthesis

Procedure (General Outline):

  • To a solution of 2-naphthol and butyraldehyde in the chosen solvent, add the catalyst.

  • Add acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the corresponding amidoalkyl naphthol, which can then be hydrolyzed to the desired amine.

Protocol 2: Characterization of Solvatochromic Properties

Objective: To determine the effect of solvent polarity on the fluorescence emission of this compound.

Materials:

  • Stock solution of this compound in a non-polar solvent (e.g., 1 mM in cyclohexane).

  • A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).

  • Quartz cuvettes.

  • Spectrofluorometer.

Procedure:

  • Prepare a series of dilute solutions (e.g., 1 µM) of the probe in each of the selected solvents.

  • For each solution, record the absorbance spectrum to determine the absorption maximum (λabs).

  • Set the excitation wavelength of the spectrofluorometer to the determined λabs for each solvent.

  • Record the fluorescence emission spectrum for each solution.

  • Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).

Protocol 3: Live-Cell Imaging of Cell Membranes

Objective: To visualize and monitor the plasma membrane of living cells using this compound.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips.

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets for UVA excitation and blue/green emission.

Procedure:

  • Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).

  • Wash the cultured cells once with pre-warmed PBS.

  • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.[11]

  • Wash the cells three times with fresh, pre-warmed culture medium or PBS to remove any unbound probe.[11]

  • Mount the dish or coverslip on the fluorescence microscope stage.

  • Acquire images using the appropriate excitation and emission channels.

  • Analyze the images for localization of the probe and changes in fluorescence intensity or spectral properties under different experimental conditions (e.g., after drug treatment).[11]

Safety Precautions

2-Aminonaphthalene, the parent compound, is a known carcinogen.[12][13] While the toxicological properties of this compound are unknown, it should be handled with extreme caution. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood. Dispose of all waste containing the compound according to institutional guidelines for hazardous materials.

References

The Enigmatic Role of 2-Amino-1-butylnaphthalene in Organic Synthesis: An Overview of Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the applications of 2-Amino-1-butylnaphthalene in organic synthesis, specific and detailed information regarding its direct use remains elusive in publicly accessible scientific literature. This suggests that this compound may be a novel or highly specialized compound with limited current applications, or it may be referred to by alternative nomenclature. However, by examining the broader classes of compounds to which it belongs—aminotetralins and naphthalene-based chiral molecules—we can infer its potential utility and applications in modern organic synthesis.

The core structure of this compound is a substituted aminotetralin, a hydrogenated derivative of aminonaphthalene. Aminotetralin scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. These frameworks are key components in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of 2-aminotetralin are being explored for their potential in developing novel therapeutic agents.

Furthermore, the naphthalene moiety, a key feature of this compound, is a cornerstone in the design of chiral ligands and auxiliaries for asymmetric catalysis. The rigidity and steric bulk of the binaphthyl structure, for example, are instrumental in creating a chiral environment that can effectively control the stereochemical outcome of a reaction. This is crucial in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety.

Potential Applications Based on Structural Analogs

Given the structural characteristics of this compound, its potential applications can be hypothesized in the following areas:

  • Asymmetric Synthesis: The chiral center at the butyl-substituted carbon, in conjunction with the amino group and the naphthalene ring, makes this compound a candidate for use as a chiral auxiliary or ligand. In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical compound that directs the stereoselective formation of a new stereocenter. The auxiliary is then removed to yield the desired enantiomerically pure product. Naphthalene-based structures are well-established in this role.

  • Medicinal Chemistry: The aminotetralin core is a versatile scaffold for the synthesis of novel drug candidates. The specific substitution pattern of this compound could be explored for its interaction with various biological targets. The development of structurally diverse 2-aminotetralin scaffolds is an active area of research.[1]

  • Catalysis: Derivatives of aminonaphthalenes have been used to create ligands for transition metal catalysts. These catalysts can be employed in a variety of organic transformations, including cross-coupling reactions and hydrogenations. The electronic and steric properties of this compound could be tuned to develop novel catalysts with unique reactivity and selectivity.

General Experimental Workflow

While a specific protocol for this compound is not available, a general workflow for the application of a new chiral ligand in an asymmetric reaction can be outlined. This serves as a logical framework for researchers looking to explore the potential of this and similar molecules.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase start Synthesize and Purify This compound complexation Complexation with Metal Precursor start->complexation Ligand characterization Characterize Catalyst (NMR, MS, X-ray) complexation->characterization reaction_setup Set up Asymmetric Reaction (Substrate, Catalyst, Solvent, Conditions) characterization->reaction_setup Catalyst monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Reaction Workup and Product Isolation monitoring->workup purification Purify Product (Chromatography) workup->purification yield_det Determine Yield purification->yield_det ee_det Determine Enantiomeric Excess (Chiral HPLC, GC) yield_det->ee_det end Report Findings ee_det->end

Figure 1. A generalized experimental workflow for the application of a novel chiral ligand in asymmetric catalysis.

Conclusion

While direct, detailed application notes and protocols for this compound are not currently available in the surveyed literature, its structural components suggest significant potential in the fields of asymmetric synthesis and medicinal chemistry. Researchers interested in this molecule would likely need to engage in foundational research to establish its synthetic utility and catalytic activity. The exploration of related aminotetralin and naphthalene-based scaffolds provides a strong starting point for such investigations. Further research into the synthesis and reactivity of this compound is warranted to fully uncover its potential contributions to organic synthesis.

References

Application Notes and Protocols for the In Vitro Characterization of 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative data, or established protocols for the compound "2-Amino-1-butylnaphthalene." This suggests that it may be a novel or not widely researched chemical entity. The following application notes and protocols are therefore provided as a general framework for the in vitro characterization of a novel aminonaphthalene derivative, based on standard methodologies used for similar compounds. These protocols should be adapted and optimized by the end-user.

Introduction

This compound is a derivative of the aminonaphthalene scaffold, a chemical moiety present in a variety of biologically active molecules. The introduction of a butyl group at the 1-position and an amino group at the 2-position of the naphthalene ring suggests potential for interaction with biological systems. In vitro evaluation is a critical first step in elucidating the pharmacological and toxicological profile of such a novel compound. This document outlines a series of recommended in vitro assays to assess the cytotoxic effects, potential receptor interactions, and impact on intracellular signaling pathways of this compound.

Data Presentation

While no specific quantitative data for this compound is available, the following table outlines the types of data that would be generated from the proposed experimental protocols. This structured format is recommended for the presentation of experimental findings for clear comparison and interpretation.

Assay TypeCell Line(s)Parameter(s) MeasuredEndpoint(s)
Cytotoxicity e.g., HEK293, HepG2, A549Cell Viability, Cell ProliferationIC₅₀
Receptor Binding e.g., CHO-K1 (expressing target receptor)Radioligand DisplacementKᵢ
Signaling Pathway e.g., Reporter cell lineReporter Gene Activation, Second Messenger Levels (e.g., cAMP)EC₅₀, Eₘₐₓ

Table 1: Proposed Data Summary for In Vitro Characterization of this compound. IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibitory constant), EC₅₀ (Half-maximal effective concentration), Eₘₐₓ (Maximum effect).

Experimental Protocols

General Cell Culture
  • Cell Lines: A panel of human cell lines should be used to assess cell-type-specific effects. Commonly used cell lines for initial screening include HEK293 (human embryonic kidney), HepG2 (human hepatocarcinoma), and A549 (human lung carcinoma).

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC₅₀ value.

Receptor Binding Assay Protocol (Competitive Binding)

This protocol is a general guide to determine if this compound binds to a specific G protein-coupled receptor (GPCR). This requires a cell line expressing the receptor of interest and a known radiolabeled ligand for that receptor.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at its K₋d concentration)

    • Increasing concentrations of this compound (the competitor)

    • Cell membranes (20-50 µg of protein per well)

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Signaling Pathway Activation Protocol (cAMP Assay)

This protocol assesses the ability of this compound to modulate the cyclic AMP (cAMP) signaling pathway, which is commonly affected by GPCR activation.

  • Cell Seeding: Seed cells expressing the target GPCR in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. Then, stimulate the cells with various concentrations of this compound for 15-30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

Visualizations

The following diagrams illustrate a general workflow for the in vitro characterization of a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation synthesis Synthesis of This compound stock Preparation of Stock Solution (DMSO) synthesis->stock cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity binding Receptor Binding Assay (Competitive) stock->binding signaling Signaling Pathway Assay (e.g., cAMP) stock->signaling ic50 IC50 Determination cytotoxicity->ic50 ki Ki Determination binding->ki ec50 EC50/Emax Determination signaling->ec50 interpretation Pharmacological Profile & Lead Optimization ic50->interpretation ki->interpretation ec50->interpretation

Caption: General workflow for the in vitro characterization of a novel compound.

signaling_pathway compound This compound receptor GPCR compound->receptor Binds g_protein G Protein (Gα, Gβγ) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Modulates camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Response pka->downstream Phosphorylates

Caption: Hypothetical GPCR-mediated cAMP signaling pathway.

Application Notes and Protocols: 2-Aminonaphthalene as a Model Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of the scientific literature did not yield any specific information on the coordination chemistry of 2-Amino-1-butylnaphthalene. The following application notes and protocols are therefore based on the well-studied, structurally related parent compound, 2-aminonaphthalene (also known as β-naphthylamine), and are intended to provide a representative example of the coordination behavior of an aminonaphthalene-type ligand.

Introduction

2-Aminonaphthalene is an aromatic amine that serves as a versatile precursor in coordination chemistry.[1] While it can coordinate directly to metal centers through its amino group, it is more commonly used to synthesize more complex multidentate ligands, such as Schiff bases or dithiocarbamates.[2][3] The naphthalene backbone provides a rigid and sterically bulky framework, influencing the geometry and properties of the resulting metal complexes.[4] These complexes have been investigated for their potential biological activities and catalytic applications.[2] This document provides an overview of the synthesis of ligands derived from 2-aminonaphthalene and their coordination complexes, along with protocols for their preparation and characterization.

Ligand Synthesis and Properties

2-Aminonaphthalene is a commercially available solid that is soluble in many organic solvents like ethanol and benzene. It can be used to prepare a variety of ligands, most notably Schiff base ligands through condensation with aldehydes or ketones.

Schiff Base Ligand Formation: The reaction of 2-aminonaphthalene with an aldehyde, such as salicylaldehyde, results in the formation of a Schiff base ligand. This reaction introduces an imine group (-C=N-) which, along with other donor atoms from the aldehyde, can chelate to a metal ion.

Coordination Chemistry

2-Aminonaphthalene and its derivatives can form coordination complexes with a range of transition metals. The coordination typically occurs through the nitrogen atom of the amino or imine group. In the case of Schiff base derivatives, other donor atoms (e.g., oxygen from a hydroxyl group on the aldehyde) also participate in coordination, leading to the formation of stable chelate rings.

General Complexation Reaction: A solution of the 2-aminonaphthalene-derived ligand is reacted with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent, often with heating, to yield the metal complex. The stoichiometry of the resulting complex (metal-to-ligand ratio) can vary depending on the metal ion and the reaction conditions.

Quantitative Data

The following tables summarize representative quantitative data for metal complexes derived from 2-aminonaphthalene analogues.

Table 1: Magnetic Moments and Electronic Spectra of Representative Metal(II) Complexes with a Mixed Ligand System involving a 2-Aminonaphthalene Derivative.

Metal IonMagnetic Moment (B.M.)Electronic Spectra Bands (cm⁻¹)Probable Geometry
Fe(II)4.62-Octahedral
Co(II)3.80-Octahedral
Ni(II)2.91-Octahedral
Cu(II)2.00-Distorted Octahedral

Data is illustrative and based on a mixed ligand system. Actual values will vary with the specific ligand and metal salt used.[3]

Table 2: Spectroscopic Data for 2-Aminonaphthalene.

TechniqueSolventWavelength (nm)Molar Absorptivity (ε)
UV-Vis AbsorptionAcetonitrile23953700
Fluorescence EmissionAcetonitrile-Quantum Yield: 0.91

This data pertains to the free ligand and is useful for comparison with the spectra of the metal complexes.[5]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from 2-Aminonaphthalene and Salicylaldehyde

Materials:

  • 2-Aminonaphthalene

  • Salicylaldehyde

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Dissolve 2-aminonaphthalene (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add salicylaldehyde (1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • The resulting Schiff base product may precipitate upon cooling. If not, reduce the solvent volume by rotary evaporation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Protocol 2: Synthesis of a Metal(II) Complex with the Schiff Base Ligand

Materials:

  • Schiff base ligand from Protocol 1

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride (1 mmol) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. A change in color or the formation of a precipitate indicates complex formation.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid metal complex by filtration, wash with ethanol, and then with diethyl ether.

  • Dry the product in a vacuum desiccator.

Protocol 3: Characterization of the Ligand and Metal Complex

  • Infrared (IR) Spectroscopy:

    • Prepare KBr pellets of the ligand and the metal complex.

    • Record the IR spectra from 4000 to 400 cm⁻¹.

    • Compare the spectra: A shift in the C=N (imine) stretching frequency and the disappearance of the O-H stretching frequency (if applicable) in the complex spectrum compared to the ligand spectrum indicate coordination.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMF or DMSO).

    • Record the UV-Vis absorption spectra from 200 to 800 nm.

    • Compare the spectra: Shifts in the absorption bands and the appearance of new bands in the visible region for the complex can provide information about the coordination environment of the metal ion.

Visualizations

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminonaphthalene 2-Aminonaphthalene Mixing_in_Ethanol Mixing in Ethanol 2-Aminonaphthalene->Mixing_in_Ethanol Salicylaldehyde Salicylaldehyde Salicylaldehyde->Mixing_in_Ethanol Reflux Reflux (2-3h) Mixing_in_Ethanol->Reflux Schiff_Base_Ligand Schiff Base Ligand Reflux->Schiff_Base_Ligand

Caption: Synthesis of a Schiff Base Ligand.

Complex_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Solution Schiff Base Ligand in Ethanol Mixing_and_Reflux Mixing and Reflux Ligand_Solution->Mixing_and_Reflux Metal_Salt_Solution Metal(II) Salt in Ethanol Metal_Salt_Solution->Mixing_and_Reflux Complex_Precipitate Solid Metal Complex Mixing_and_Reflux->Complex_Precipitate IR_Spectroscopy IR Spectroscopy Complex_Precipitate->IR_Spectroscopy UV-Vis_Spectroscopy UV-Vis Spectroscopy Complex_Precipitate->UV-Vis_Spectroscopy Elemental_Analysis Elemental Analysis Complex_Precipitate->Elemental_Analysis Magnetic_Susceptibility Magnetic Susceptibility Complex_Precipitate->Magnetic_Susceptibility

Caption: Metal Complex Synthesis Workflow.

Property_Comparison cluster_properties Comparative Properties Ligand Ligand Metal_Complex Metal_Complex Ligand->Metal_Complex Coordination Property_1 Shift in IR frequencies Metal_Complex->Property_1 Property_2 New UV-Vis absorption bands Metal_Complex->Property_2 Property_3 Enhanced biological activity Metal_Complex->Property_3

Caption: Ligand vs. Complex Properties.

Applications

Metal complexes derived from 2-aminonaphthalene are of interest for several applications:

  • Biological Activity: Schiff base complexes of transition metals have been widely studied for their antimicrobial and anticancer properties.[2] The chelation of the metal ion can enhance the biological activity of the organic ligand.

  • Catalysis: The coordinated metal center can act as a Lewis acid, catalyzing various organic reactions.

  • Materials Science: The rigid aromatic structure of the naphthalene unit can lead to materials with interesting photophysical or electronic properties.[4]

References

Application Notes and Protocols for the Study of 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the investigation of the novel compound 2-Amino-1-butylnaphthalene. Due to the limited currently available data on this specific molecule, this document outlines a series of recommended protocols and experimental designs, from synthesis and initial characterization to in-depth in vitro and in vivo biological activity screening. The provided methodologies are based on established practices for the evaluation of analogous amino-naphthalene derivatives and other potentially bioactive small molecules. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a systematic exploration of its therapeutic potential.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound is proposed to be a multi-step process, beginning with the acylation of naphthalene.

Protocol 1: Synthesis of this compound

  • Friedel-Crafts Acylation: Naphthalene is reacted with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane) to yield 1-butyrylnaphthalene.

  • Oxime Formation: The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Beckmann Rearrangement and Hydrolysis: The oxime undergoes a Beckmann rearrangement using a strong acid catalyst (e.g., polyphosphoric acid) to form the N-(1-naphthyl)butanamide.

  • Reduction: The amide is subsequently reduced to the corresponding amine, this compound, using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran.

  • Purification: The final product is purified using column chromatography on silica gel.

Characterization: The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Analytical Technique Expected Outcome
¹H NMR Peaks corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the butyl group.
¹³C NMR Resonances for the carbon atoms of the naphthalene ring and the butyl side chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₄H₁₇N, MW: 199.29 g/mol ).
FTIR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic groups.
Purity (HPLC) A single major peak indicating a high degree of purity (>95%).

In Vitro Biological Activity Screening

A battery of in vitro assays is recommended to screen for potential biological activities of this compound. These assays will provide initial insights into its pharmacological profile.

Protocol 2: Cytotoxicity Screening using MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated.

Hypothetical Cytotoxicity Data

Cell Line IC₅₀ (µM) of this compound IC₅₀ (µM) of Doxorubicin (Control)
HeLa (Cervical Cancer) 15.20.8
MCF-7 (Breast Cancer) 25.81.2
A549 (Lung Cancer) 32.11.5
HEK293 (Normal Kidney) > 1005.3

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

  • Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth.

  • Serial Dilution: this compound is serially diluted in a 96-well plate containing the microbial culture.

  • Incubation: The plates are incubated at the optimal temperature for each microorganism for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Hypothetical Antimicrobial Activity Data

Microorganism MIC (µg/mL) of this compound MIC (µg/mL) of Ciprofloxacin (Bacteria Control) MIC (µg/mL) of Fluconazole (Fungi Control)
Staphylococcus aureus 641-
Escherichia coli 1280.5-
Candida albicans 32-2

In Vivo Toxicity and Efficacy Studies

Based on promising in vitro results, preliminary in vivo studies in a rodent model are warranted to assess the safety and potential efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Protocol 4: Acute Toxicity Study in Mice

  • Animal Model: Healthy adult mice (e.g., Swiss albino) are used.

  • Dose Administration: A single dose of this compound is administered intraperitoneally at various dose levels (e.g., 50, 100, 200, 500 mg/kg body weight).

  • Observation: Animals are observed for 14 days for any signs of toxicity, including mortality, changes in behavior, and body weight.

  • LD₅₀ Determination: The median lethal dose (LD₅₀) is calculated.

  • Histopathology: At the end of the study, major organs are collected for histopathological examination.

Protocol 5: Xenograft Tumor Model for Anticancer Efficacy

  • Tumor Implantation: Human cancer cells (e.g., HeLa) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (at a non-toxic dose determined from the acute toxicity study) or a vehicle control daily for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Hypothetical In Vivo Anticancer Efficacy Data

Treatment Group Average Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
This compound (50 mg/kg) 750 ± 10050
Doxorubicin (5 mg/kg) 450 ± 8070

Mechanistic Studies: Signaling Pathway Analysis

To understand the mechanism of action, it is crucial to investigate the effect of this compound on key cellular signaling pathways. Based on the activities of similar compounds, a potential target could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Protocol 6: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

  • Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound characterization Structural & Purity Analysis (NMR, MS, FTIR, HPLC) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial toxicity Acute Toxicity Study cytotoxicity->toxicity efficacy Xenograft Tumor Model toxicity->efficacy pathway_analysis Signaling Pathway Analysis (Western Blot) efficacy->pathway_analysis

Caption: Experimental workflow for the investigation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., c-Myc, HIF-1α) mtor->transcription compound This compound compound->akt proliferation Cell Proliferation & Survival transcription->proliferation apoptosis Inhibition of Apoptosis transcription->apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for the Detection of 2-Amino-1-butylnaphthalene and Related Naphthylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-butylnaphthalene (2-A1BN) represents a class of synthetic compounds with a naphthalene core, which are of increasing interest in forensic and toxicological analysis due to their potential classification as designer drugs. Structurally similar to controlled substances, these emerging compounds require robust and sensitive analytical methods for their detection and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of 2-A1BN, with the assumed structure of N-butyl-2-naphthylamine. The methodologies described are based on established analytical techniques for structurally related naphthylamines and designer drugs and are intended to serve as a comprehensive guide for researchers. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

The detection of this compound and its isomers can be effectively achieved using chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are crucial for the unambiguous identification and quantification of these compounds in complex biological and chemical samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For naphthylamine derivatives, derivatization may be necessary to improve chromatographic behavior and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. It offers excellent sensitivity and specificity, making it a preferred method for the analysis of trace levels of designer drugs in biological fluids.[1][2][3]

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound using the described GC-MS and LC-MS/MS methods. These values are representative of what could be expected for a validated analytical method for a compound of this class.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from established methods for the analysis of naphthylamines and related compounds.[4][5][6]

1. Sample Preparation (from Urine)

  • To 1 mL of urine, add 10 µL of an internal standard solution (e.g., N-ethyl-2-naphthylamine at 1 µg/mL).

  • Add 100 µL of 1 M potassium hydroxide to basify the sample.

  • Perform liquid-liquid extraction with 2 mL of n-hexane by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Suggested SIM ions for N-butyl-2-naphthylamine (hypothetical): m/z 199 (M+), 156, 143, 115.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on general methods for the analysis of designer drugs in biological fluids.[3][7][8]

1. Sample Preparation (from Serum/Plasma)

  • To 100 µL of serum or plasma, add 10 µL of an internal standard solution (e.g., N-butyl-2-naphthylamine-d9 at 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 550 °C.

  • IonSpray Voltage: 5500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM transitions for N-butyl-2-naphthylamine:

      • Precursor ion (Q1): m/z 200.2

      • Product ion (Q3) 1: m/z 156.1 (for quantification)

      • Product ion (Q3) 2: m/z 143.1 (for confirmation)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Serum) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction / Protein Precipitation Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS GC-MS Protocol LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS LC-MS/MS Protocol Quantification Quantification GCMS->Quantification Confirmation Confirmation GCMS->Confirmation LCMSMS->Quantification LCMSMS->Confirmation

Caption: General experimental workflow for the analysis of 2-A1BN.

Hypothetical Signaling Pathway

As the biological effects of this compound are not well-characterized, a hypothetical signaling pathway is proposed based on the known mechanisms of other psychoactive substances that are structurally related. Many designer drugs interact with monoamine transporters.

signaling_pathway A1BN This compound DAT Dopamine Transporter (DAT) A1BN->DAT Binds to SERT Serotonin Transporter (SERT) A1BN->SERT Binds to NET Norepinephrine Transporter (NET) A1BN->NET Binds to Reuptake Monoamine Reuptake Inhibition DAT->Reuptake SERT->Reuptake NET->Reuptake Synaptic_Levels Increased Synaptic Levels of Dopamine, Serotonin, Norepinephrine Reuptake->Synaptic_Levels Leads to Downstream Downstream Signaling Effects (e.g., Psychoactive Effects) Synaptic_Levels->Downstream

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The analytical methods presented here provide a robust framework for the detection and quantification of this compound, with an assumed structure of N-butyl-2-naphthylamine. Both GC-MS and LC-MS/MS are suitable techniques, with LC-MS/MS offering superior sensitivity for trace-level analysis in biological matrices. The provided protocols and data serve as a starting point for method development and validation. Given the potential for multiple isomers of this compound, chromatographic separation and mass spectral data are critical for unambiguous identification. Researchers should perform full validation of these methods in their own laboratories to ensure they meet the specific requirements of their applications.

References

Application Notes and Protocols for the Safe Handling and Disposal of 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for 2-Amino-1-butylnaphthalene could not be located in publicly available resources. This document is intended to provide general guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of potentially hazardous chemicals, using best practices and information from structurally related compounds as a reference. The information herein is illustrative and should not be substituted for a compound-specific SDS. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new or uncharacterized substance.

Hypothetical Safety Data Summary

The following table summarizes the kind of quantitative data that would typically be found in a Safety Data Sheet. The values presented here are for illustrative purposes and are based on general knowledge of similar chemical structures. These are not the actual data for this compound.

ParameterHypothetical ValueNotes
Physical Properties
Molecular FormulaC₁₄H₁₇NBased on the chemical name.
Molecular Weight199.29 g/mol Calculated from the molecular formula.
AppearanceOff-white to light brown solid or crystalline powderTypical appearance for naphthalene derivatives.
Melting PointNot DeterminedWould require experimental data.
Boiling PointNot DeterminedWould require experimental data.
SolubilityInsoluble in water; Soluble in organic solventsCommon for naphthalene derivatives.
Toxicological Data
Acute Oral Toxicity (LD50)>2000 mg/kg (Rat, estimated)Based on similar aromatic amines. This is an estimation and requires experimental validation.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Aromatic amines can be irritating to the skin.
Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Likely to be an eye irritant.
CarcinogenicitySuspected carcinogenNaphthalene and some of its derivatives are classified as possible human carcinogens.
Exposure Controls
Permissible Exposure LimitNot EstablishedA compound-specific value would need to be determined.
Fire and Explosion Data
Flash Point>100 °CEstimated for a solid organic compound.
Autoignition TemperatureNot DeterminedWould require experimental data.

Experimental Protocols

The following protocols provide a general framework for the safe handling and disposal of a potent, uncharacterized chemical like this compound.

Protocol for Safe Handling

Objective: To outline the necessary precautions and personal protective equipment (PPE) for handling this compound to minimize exposure.

Materials:

  • This compound

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Safety goggles or a face shield

  • Lab coat

  • Certified chemical fume hood

  • Spatula and weighing paper

  • Appropriate glassware

  • Emergency eyewash and safety shower

Procedure:

  • Preparation:

    • Before handling the compound, ensure that the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Review the available safety information and have a copy of this protocol readily available.

  • Personal Protective Equipment (PPE):

    • Don a lab coat, ensuring it is fully buttoned.

    • Wear safety goggles to protect against splashes. A face shield is recommended when handling larger quantities.

    • Wear chemical-resistant gloves. Check for any signs of degradation or punctures before use.

  • Handling the Compound:

    • All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.

    • Use a spatula for transferring the solid material. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling:

    • After handling, decontaminate the work surface with an appropriate solvent and then a cleaning solution.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Protocol for Chemical Waste Disposal

Objective: To provide a safe and compliant method for the disposal of this compound and contaminated materials.

Materials:

  • Designated hazardous waste container (clearly labeled)

  • Waste labels

  • Contaminated materials (e.g., gloves, weighing paper, pipette tips)

  • Liquid waste container (if applicable)

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

    • Solid waste (contaminated gloves, weighing paper, etc.) should be placed in a designated, sealed, and clearly labeled solid waste container.

    • Liquid waste (solutions containing the compound) should be collected in a separate, sealed, and clearly labeled liquid waste container.

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are sealed to prevent leaks or spills.

  • Disposal Request:

    • When the waste container is full or has been in accumulation for the maximum allowed time (per institutional and local regulations), submit a hazardous waste pickup request to your institution's EHS department.

    • Do not pour any amount of this compound down the drain.

Visualizations

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination prep1 Review Safety Protocol prep2 Verify Fume Hood Function prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 ppe1 Lab Coat prep3->ppe1 ppe2 Safety Goggles/Face Shield ppe1->ppe2 ppe3 Chemical-Resistant Gloves ppe2->ppe3 handle1 Weigh Compound ppe3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: General workflow for safely handling a hazardous chemical in a laboratory setting.

Decision Tree for Waste Disposal

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in labeled solid hazardous waste container is_solid->solid_waste Yes liquid_waste Place in labeled liquid hazardous waste container is_solid->liquid_waste No (Liquid) is_full Is the container full? solid_waste->is_full liquid_waste->is_full continue_collection Continue collecting waste is_full->continue_collection No request_pickup Request EHS waste pickup is_full->request_pickup Yes

Caption: A decision-making process for the proper segregation and disposal of chemical waste.

Application Notes and Protocols for the Synthesis of 2-Amino-1-butylnaphthalene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 2-Amino-1-butylnaphthalene derivatives in the field of drug discovery. The protocols detailed below offer a plausible synthetic route to this class of compounds, based on established chemical transformations. Additionally, representative data on the biological activities of structurally related aminonaphthalene derivatives are presented to highlight their therapeutic potential.

Introduction

Naphthalene-based compounds are a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-amino-1-alkylnaphthalene core represents a promising pharmacophore for the development of novel therapeutic agents. This document outlines a synthetic strategy for accessing this compound derivatives and provides protocols for their preparation and suggestions for the evaluation of their biological activity.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route for the preparation of this compound is proposed, starting from the readily available 2-naphthol. The first step involves the regioselective Friedel-Crafts alkylation of 2-naphthol at the C1 position, followed by the conversion of the hydroxyl group at the C2 position to an amino group via the Bucherer reaction.

Synthetic Pathway cluster_reagents Reagents & Conditions 2-Naphthol 2-Naphthol 1-Butyl-2-naphthol 1-Butyl-2-naphthol 2-Naphthol->1-Butyl-2-naphthol 1) Butan-1-ol, H2SO4 This compound This compound 1-Butyl-2-naphthol->this compound 2) NaHSO3, NH3 Butan-1-ol, H2SO4 Butan-1-ol, Sulfuric acid NaHSO3, NH3 Sodium bisulfite, Aqueous ammonia

Caption: Proposed two-step synthesis of this compound.

An alternative approach could involve the initial conversion of 2-naphthol to 2-aminonaphthalene via the Bucherer reaction, followed by Friedel-Crafts alkylation. However, the amino group is a strong activating group and may lead to a mixture of products, making the proposed primary route more regioselective.

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-2-naphthol (Friedel-Crafts Alkylation)

This protocol describes the synthesis of the intermediate, 1-Butyl-2-naphthol, through the acid-catalyzed alkylation of 2-naphthol. Electrophilic attack on 2-naphthol characteristically occurs at the 1-position.[1]

Materials:

  • 2-Naphthol

  • Butan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in an excess of butan-1-ol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 1-Butyl-2-naphthol.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound (Bucherer Reaction)

This protocol details the conversion of 1-Butyl-2-naphthol to the target compound, this compound, using the Bucherer reaction.[1]

Materials:

  • 1-Butyl-2-naphthol

  • Sodium Bisulfite (NaHSO₃)

  • Aqueous Ammonia (NH₃, concentrated)

  • Autoclave or a sealed pressure vessel

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Place 1-Butyl-2-naphthol (1 equivalent), sodium bisulfite (1.5 equivalents), and concentrated aqueous ammonia in an autoclave or a suitable pressure vessel.

  • Seal the vessel and heat the mixture to 150-180°C for 8-12 hours. The internal pressure will increase during the reaction.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and basify with a sodium hydroxide solution to precipitate the product.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

  • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Presentation: Biological Activity of Related Aminonaphthalene Derivatives

Table 1: Cytotoxicity of Aminobenzylnaphthol Derivatives (Betti Bases)

Compound IDCancer Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 72h
MMZ-140CBxPC-3 (Pancreatic)30.15 ± 9.3930.13 - 32.42
MMZ-45BHT-29 (Colorectal)31.78 ± 3.93Not Reported
MMZ-45AABxPC-3 (Pancreatic)Not Reported13.26
5-FluorouracilBxPC-3 (Pancreatic)38.99 ± 14.6713.43 ± 1.9
5-FluorouracilHT-29 (Colorectal)52.26 ± 4.94.38 ± 1.1

Data extracted from a study on aminobenzylnaphthols derived from 2-naphthol.[2]

Table 2: Cytotoxicity of Naphthylthiazolylamine Derivatives

Compound IDCancer Cell Line% Cell Viability (at 200 µM, 48h)
5bA549 (Lung)57%
5aA549 (Lung)60%
5dA549 (Lung)62%
5fA549 (Lung)69%

Data from a study on naphthylthiazolylamine derivatives.[3]

Signaling Pathways and Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation for drug discovery purposes.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Material (2-Naphthol) Alkylation Step 1: Friedel-Crafts Alkylation Start->Alkylation Purification1 Purification & Characterization (1-Butyl-2-naphthol) Alkylation->Purification1 Amination Step 2: Bucherer Reaction Purification1->Amination Purification2 Final Purification & Characterization (this compound) Amination->Purification2 Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Purification2->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for synthesis and biological testing.
Potential Signaling Pathway for Anticancer Activity

Many naphthalene derivatives exert their anticancer effects by inducing apoptosis. A simplified, hypothetical signaling pathway that could be investigated for active this compound derivatives is depicted below.

Apoptosis Pathway Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

Conclusion

The synthetic protocols and supporting data provided in these application notes offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this compound derivatives. The promising biological activities of related aminonaphthalene compounds suggest that this novel class of molecules could be a valuable addition to the drug discovery pipeline, particularly in the area of oncology. Further studies are warranted to fully elucidate their mechanism of action and to optimize their structure for enhanced potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-butylnaphthalene and Related N-Alkylated Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-1-butylnaphthalene and similar N-alkylated naphthalene derivatives. The following information is based on established synthetic methodologies for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Since a direct, specific protocol for this compound is not readily found in publicly available literature, researchers can rely on general and robust methods for the synthesis of N-alkylated aromatic amines. The most common and effective routes include:

  • Reductive Amination: This two-step, one-pot reaction involves the condensation of a suitable naphthaldehyde (e.g., 2-naphthaldehyde) with butylamine to form an imine intermediate, which is then reduced to the target amine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromonaphthalene or 2-chloronaphthalene) and butylamine.[1][2] This method is known for its broad substrate scope and functional group tolerance.[1]

  • Direct Alkylation of 2-Naphthylamine: This involves the reaction of 2-naphthylamine with a butyl halide (e.g., 1-bromobutane). However, this method is often plagued by low yields and the formation of over-alkylated byproducts, making it less desirable.

Q2: I am observing low to no product formation in my reductive amination reaction. What are the potential causes?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial equilibrium between the aldehyde/ketone and the amine to form the imine might not be favorable.[3] This can be addressed by removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or adding molecular sieves.

  • Decomposition of Starting Materials or Product: The reaction conditions (e.g., temperature, pH) might be too harsh, leading to the degradation of your starting materials or the desired amine product.

  • Inactive Reducing Agent: The reducing agent may have lost its activity due to improper storage or handling. It is crucial to use a fresh, high-quality reducing agent.

  • Suboptimal pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-5), which also facilitates the subsequent reduction.

Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination for the synthesis of this compound?

A3: The success of a Buchwald-Hartwig amination heavily relies on the careful optimization of several parameters:[4]

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial.[5] Different ligands can have a significant impact on the reaction outcome.

  • Base: The selection of the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is critical. The base's strength and solubility can influence the reaction rate and yield.

  • Solvent: Common solvents include toluene, dioxane, and THF. The choice of solvent can affect the solubility of the reactants and the catalyst's activity.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the specific substrates and catalyst system used.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended.

Q4: How can I purify my this compound product effectively?

A4: Purification of the final product can be achieved through several methods:

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the desired product from byproducts and unreacted starting materials.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent can be an effective purification technique.

Troubleshooting Guides

Reductive Amination
Problem Potential Cause Suggested Solution
Low or no conversion of the starting aldehyde. Inefficient imine formation due to the presence of water.Add a dehydrating agent like molecular sieves or use a Dean-Stark apparatus to remove water.[3]
Suboptimal pH for imine formation.Adjust the pH to be weakly acidic (around 4-5) by adding a catalytic amount of an acid like acetic acid.
Incomplete reduction of the imine intermediate. Insufficient amount or activity of the reducing agent.Use a fresh batch of the reducing agent and consider increasing the molar equivalents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.[6]
The reducing agent is not selective for the imine over the aldehyde.Use a milder reducing agent like NaBH₃CN, which is more selective for the protonated imine (iminium ion).[6]
Formation of byproducts (e.g., alcohol from aldehyde reduction). The reducing agent is too reactive and reduces the starting aldehyde.Add the reducing agent after allowing sufficient time for imine formation. Alternatively, use a more selective reducing agent like NaBH(OAc)₃.
Difficulty in isolating the final amine product. The product is soluble in the aqueous phase during workup.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Using brine (saturated NaCl solution) can also help to "salt out" the product.
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or no product yield. Inactive catalyst.Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Pre-catalysts can sometimes offer better results.[7]
Incorrect choice of base or solvent.Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). The solubility of the base is an important factor.[8]
Presence of oxygen or moisture.The reaction is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Formation of dehalogenated arene byproduct. The catalyst promotes hydrodehalogenation instead of amination.This can be influenced by the ligand and reaction conditions. Trying a different ligand or lowering the reaction temperature might help.
Formation of diaryl ether or biaryl byproducts. Side reactions of the aryl halide.Optimizing the reaction temperature and using a more selective catalyst system can minimize these side reactions.
Difficulty in removing the palladium catalyst from the product. Palladium residues can be challenging to remove.Purification methods like column chromatography with a suitable stationary phase or treatment with a palladium scavenger can be employed.

Experimental Protocols

General Protocol for Reductive Amination:

  • To a solution of 2-naphthaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added butylamine (1.1-1.5 eq).

  • If necessary, a catalytic amount of acetic acid is added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.

  • Once imine formation is complete, the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.5-2.0 eq) is added portion-wise at 0 °C.

  • The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by the slow addition of water or a dilute acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or crystallization.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube or flask are added the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 1-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • The aryl halide (e.g., 2-bromonaphthalene, 1.0 eq) and the amine (butylamine, 1.1-1.5 eq) are added, followed by the anhydrous solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove insoluble salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Naphthaldehyde Naphthaldehyde Imine_Intermediate Imine_Intermediate Naphthaldehyde->Imine_Intermediate Condensation Butylamine Butylamine Butylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Buchwald_Hartwig_Amination_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Base_Coordination Base Coordination Pd(II)_Complex->Base_Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Base_Coordination->Amido_Complex Amine R₂NH Amine->Base_Coordination Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

General Properties and Expected Solubility Profile

Based on its structure, which includes a non-polar naphthalene ring system and a polar amino group, 2-Amino-1-butylnaphthalene is expected to exhibit the following solubility characteristics:

  • Low Aqueous Solubility: The large hydrophobic naphthalene core will likely result in poor solubility in water and aqueous buffers.

  • Solubility in Organic Solvents: It is anticipated to be more soluble in organic solvents.

  • pH-Dependent Solubility: The presence of a primary amine suggests that the compound's solubility in aqueous solutions will be pH-dependent. In acidic conditions, the amino group will be protonated, forming a more soluble salt.[1]

  • Temperature-Dependent Solubility: As with many organic compounds, the solubility of this compound is likely to increase with temperature.[1]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended starting point?

A1: Due to its expected low aqueous solubility, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This method helps to overcome the initial dissolution barrier.

Q2: What are the best organic solvents for creating a stock solution of this compound?

A2: While specific data is unavailable, common water-miscible organic solvents that are often effective for compounds with similar structures include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol. It is advisable to test the solubility in a small amount of your chosen solvent before preparing a large stock solution.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

A3: Yes, adjusting the pH is a highly recommended strategy. The amino group in this compound can be protonated in acidic conditions, forming a more water-soluble salt.[1] Therefore, gradually lowering the pH of your aqueous solution with a suitable acid (e.g., HCl) should enhance its solubility.

Q4: Are there any other additives I can use to increase the solubility of this compound in my experiments?

A4: Yes, surfactants and cyclodextrins are commonly used to enhance the solubility of poorly soluble compounds. Surfactants can form micelles that encapsulate the hydrophobic compound, while cyclodextrins can form inclusion complexes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of organic stock solution into aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent in the final solution (be mindful of its potential effects on your experiment). 3. Adjust the pH of the aqueous buffer to a more acidic range. 4. Add a surfactant to the aqueous buffer.
Compound will not dissolve in the chosen organic solvent. The solvent is not suitable for this compound.1. Try a different water-miscible organic solvent (e.g., if DMSO fails, try DMF or ethanol). 2. Gently warm the solution or use sonication to aid dissolution.
Inconsistent results between experiments. The compound may not be fully dissolved or may be precipitating out of solution over time.1. Visually inspect your solutions for any signs of precipitation before each use. 2. Prepare fresh dilutions from your stock solution for each experiment. 3. Consider filtering your final working solution through a 0.22 µm filter to remove any undissolved particles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or other suitable organic solvent

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of this compound into a clean, dry vial.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming can also be applied, but be cautious of potential compound degradation.

  • Continue adding the solvent incrementally with vortexing/sonication until the compound is completely dissolved and the desired stock concentration is reached.

  • Store the stock solution appropriately, protected from light and moisture.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

Materials:

  • Stock solution of this compound in a minimal amount of organic solvent.

  • Aqueous buffer (e.g., PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

Methodology:

  • Prepare a series of test tubes, each containing the same volume of your aqueous buffer.

  • Add a small, consistent aliquot of the this compound stock solution to each tube. You should observe precipitation or cloudiness.

  • To each tube, add incremental amounts of 0.1 M HCl to adjust the pH.

  • After each addition of acid, vortex the tube and visually inspect for any increase in clarity.

  • Measure the pH of the solution once the compound has completely dissolved. This will give you an indication of the pH range required for solubilization.

Data Presentation

Table 1: Common Co-Solvents for Poorly Soluble Compounds
Co-SolventTypical Starting Concentration in Final SolutionNotes
Dimethyl Sulfoxide (DMSO)0.1 - 5% (v/v)Can have biological effects at higher concentrations.
N,N-Dimethylformamide (DMF)0.1 - 5% (v/v)Similar to DMSO, can have cellular effects.
Ethanol1 - 10% (v/v)Generally well-tolerated in many biological assays.
Table 2: Common Surfactants for Solubility Enhancement
SurfactantTypeTypical Starting Concentration
Tween® 20 / Tween® 80Non-ionic0.01 - 0.1% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute precipitate Precipitation Observed? dilute->precipitate success Success: Compound is Soluble precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Adjust pH to be more acidic troubleshoot->adjust_ph add_surfactant Add a surfactant troubleshoot->add_surfactant lower_conc->dilute adjust_ph->dilute add_surfactant->dilute Experimental_Workflow cluster_protocol1 Protocol 1: Stock Solution Preparation cluster_protocol2 Protocol 2: pH Adjustment weigh Weigh Compound add_solvent Add organic solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to dissolve add_solvent->dissolve store Store stock solution dissolve->store prepare_buffer Prepare aqueous buffer add_stock Add stock solution (observe precipitation) prepare_buffer->add_stock add_acid Incrementally add acid (e.g., 0.1M HCl) add_stock->add_acid check_solubility Vortex and check for dissolution add_acid->check_solubility measure_ph Measure pH upon complete dissolution check_solubility->measure_ph

References

Technical Support Center: Synthesis of 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-butylnaphthalene. The guidance is tailored for researchers, scientists, and drug development professionals, focusing on two primary synthetic strategies: Buchwald-Hartwig Amination and a classical Nitration-Reduction sequence.

Section 1: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. In the context of this compound synthesis, this would typically involve the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Ligand, and Palladium Precatalyst solvent Add Anhydrous, Degassed Solvent reagents->solvent base Add Base solvent->base reaction Heat Reaction Mixture Under Inert Atmosphere base->reaction quench Quench Reaction and Work-up reaction->quench purification Purify by Chromatography quench->purification product This compound purification->product

Caption: General workflow for the Buchwald-Hartwig amination synthesis of this compound.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure the use of a reliable precatalyst, such as a G3 or G4 palladacycle. If using a Pd(II) source, pre-activate the catalyst with the ligand before adding the substrates.
Poor choice of ligandScreen different phosphine ligands. The choice of ligand is critical and substrate-dependent.[1]
Incompatible baseStrong bases like NaOtBu are common, but can be detrimental to sensitive functional groups.[2] Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.
Impure reagents or solventUse freshly purified reagents and anhydrous, degassed solvents. Toluene and dioxane are common, but greener solvent alternatives exist.[1][3]
Side Product Formation β-Hydride elimination or isomerizationSelect a suitable ligand to minimize these pathways.
Amine over-arylationUse a ligand designed to prevent the over-arylation of primary amines, such as BrettPhos.
Phenol/diaryl ether formationEnsure the reaction is strictly anhydrous, as water can lead to these byproducts.
Difficulty with Aryl Chlorides Low reactivity of aryl chloridesAryl chlorides are less reactive than bromides or iodides.[1] Higher temperatures, more electron-rich ligands, or specialized catalyst systems may be required.
Scale-up Issues Poor stirringAs the reaction scales up, efficient mixing can become difficult. Ensure adequate agitation, as the high density of inorganic bases can cause them to settle.[2]
FAQs: Buchwald-Hartwig Amination

Q1: My reaction is not working. What are the first things I should check?

A1: First, verify the purity of your starting materials and ensure your solvent is anhydrous and properly degassed. The choice of catalyst, ligand, and base are all critical and highly interdependent. Consider running a small screen of different conditions to identify a more optimal system for your specific substrates.[1]

Q2: What is the best palladium source to use?

A2: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they lead to cleaner formation of the active catalytic species.[2]

Q3: Can I use an aryl chloride as my starting material?

A3: While possible, aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings and may require more forcing conditions or specialized catalyst systems.[1]

Q4: My starting material has a base-sensitive functional group. What should I do?

A4: Strong bases like NaOtBu can cause decomposition of substrates with sensitive functional groups. In such cases, screening weaker bases like K₃PO₄ or Cs₂CO₃ is recommended.[2]

Section 2: Nitration and Reduction Route

A more traditional approach to synthesizing this compound involves the nitration of 1-butylnaphthalene, followed by the reduction of the resulting nitro-intermediate.

Experimental Workflow: Nitration and Reduction

Nitration_Reduction_Workflow start 1-Butylnaphthalene nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration nitro_intermediate 1-Butyl-x-nitronaphthalene nitration->nitro_intermediate reduction Reduction nitro_intermediate->reduction product This compound reduction->product

Caption: A two-step workflow for the synthesis of this compound via nitration and subsequent reduction.

Troubleshooting Guide: Reduction of Nitroarenes
Issue Potential Cause Recommended Solution
Incomplete Reduction Insufficient reducing agent or catalystIncrease the equivalents of the reducing agent or the loading of the catalyst.
Deactivated catalyst (for hydrogenation)Ensure the catalyst has not been poisoned. Use fresh catalyst if necessary.
Formation of Side Products Over-reduction of other functional groupsChoose a milder reducing agent. For example, SnCl₂ or Fe/NH₄Cl are often chemoselective for the nitro group.[4]
Formation of azo compoundsThis is more common with certain reducing agents like LiAlH₄ for aromatic nitro compounds.[4][5] Catalytic hydrogenation or metal/acid reductions are generally preferred.[5][6]
Dehalogenation (if applicable)If your substrate contains a halogen, catalytic hydrogenation with Pd/C may cause dehalogenation. Consider using Raney Nickel instead.[5]
Reaction Stalls Poor reaction conditionsThe rate of reduction can be influenced by solvent, pH, and temperature. Optimization of these parameters may be necessary.[7]
FAQs: Nitration and Reduction

Q1: What are the most common methods for reducing an aromatic nitro group?

A1: The most prevalent methods are catalytic hydrogenation using Pd/C and H₂, and metal-based reductions using reagents like Fe/NH₄Cl, Sn/HCl, or Zn/HCl.[4][6]

Q2: My molecule has other reducible functional groups. How can I selectively reduce the nitro group?

A2: Catalytic hydrogenation with Pd/C can reduce a wide variety of functional groups.[5] For higher selectivity, consider using milder conditions such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[5] Sodium sulfide (Na₂S) can also be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions.[5]

Q3: I am observing the formation of byproducts during the reduction. What could they be?

A3: Incomplete reduction can lead to intermediates like nitroso and hydroxylamine species.[8] Over-reduction of other functional groups is also possible depending on the chosen method. With some reducing agents, condensation reactions can lead to the formation of azoxy or azo compounds.[4][8]

Q4: The amino group I've just installed is too reactive in subsequent steps. How can I manage this?

A4: The newly formed amino group is a strong activating group and can be basic.[6] It is common practice to protect the amine, for example, by converting it to an amide with acetic anhydride. This moderates its reactivity and the protecting group can be removed later.[6]

Summary of Common Reduction Conditions for Nitroarenes
Reagent Typical Conditions Advantages Disadvantages
H₂/Pd-C H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc)High efficiency, clean reactionCan reduce other functional groups (alkenes, alkynes, C=O), risk of dehalogenation
Fe/HCl or Fe/NH₄Cl Fe powder, acid (HCl or AcOH) or NH₄Cl, solvent (e.g., EtOH/H₂O)Economical, often chemoselectiveRequires acidic conditions, work-up can be cumbersome
SnCl₂·2H₂O SnCl₂·2H₂O, solvent (e.g., EtOH, EtOAc)Mild conditions, good for sensitive substratesStoichiometric amounts of tin salts are produced as waste
Raney Ni H₂ gas, Raney Ni catalyst, solvent (e.g., EtOH)Effective for nitro group reduction, less prone to cause dehalogenation than Pd/C[5]Pyrophoric catalyst, requires careful handling
Na₂S or Na₂S₂O₄ Na₂S or Na₂S₂O₄, aqueous or alcoholic solventUseful when hydrogenation or acidic conditions are not tolerated, can be selective[5]Can generate significant byproducts, may have lower yields[8]

References

Technical Support Center: Purification of Crude 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-1-butylnaphthalene. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Oily Product After Synthesis

  • Question: My crude this compound product is an oil and not a solid. How can I purify it?

  • Answer: An oily product suggests the presence of impurities that are depressing the melting point. Several strategies can be employed:

    • Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.

    • Column Chromatography: This is a primary method for purifying oils or separating components of a mixture.[1] A silica gel column is typically effective for separating a variety of compounds including amines.[1]

    • Conversion to a Salt: Reacting the amine with an acid (e.g., HCl, HBr) will form the corresponding ammonium salt, which is often a crystalline solid that can be easily filtered and purified by recrystallization. The free amine can be regenerated by treatment with a base.

Issue 2: Low Yield After Column Chromatography

  • Question: I am losing a significant amount of my product during column chromatography. What can I do to improve the yield?

  • Answer: Low recovery from column chromatography can be due to several factors:

    • Irreversible Adsorption: Amines can sometimes bind irreversibly to the acidic silica gel. To mitigate this, you can "deactivate" the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.

    • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. Conversely, if it is not polar enough, the product may not elute at all. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand.

    • Column Overloading: Exceeding the capacity of the column can lead to poor separation and product loss. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w).

Issue 3: Product Discoloration

  • Question: My this compound is colored (e.g., yellow, brown). How can I remove the color?

  • Answer: Discoloration is often due to minor, highly conjugated impurities.

    • Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.

    • Silica Gel Plug: Dissolve the crude product in a minimal amount of solvent and pass it through a short column ("plug") of silica gel. The colored impurities may be retained at the top of the silica, allowing the desired, less polar product to pass through.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the most common methods for purifying crude this compound?

  • Answer: The most common and effective purification methods for a compound like this compound are:

    • Recrystallization: Ideal for solid materials with relatively high purity.

    • Column Chromatography: A versatile technique for purifying both solid and oily samples, and for separating complex mixtures.[1]

    • Acid-Base Extraction: This can be used to separate the basic amine from neutral or acidic impurities.

Recrystallization

  • Question: How do I choose a suitable solvent for the recrystallization of this compound?

  • Answer: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents such as ethanol, methanol, toluene, or mixtures like ethyl acetate/hexanes. The choice of solvent can be guided by small-scale solubility tests.

Column Chromatography

  • Question: What is a good starting mobile phase for column chromatography of this compound on silica gel?

  • Answer: A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical starting gradient could be 5-10% ethyl acetate in hexanes. The polarity can be gradually increased to elute the more polar amine. Adding a small amount of triethylamine (e.g., 0.1%) to the eluent can prevent tailing of the amine spot on the TLC plate and improve separation on the column.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99%60-90%Simple, cost-effective, yields high-purity crystals.Only suitable for solids, may not remove all impurities.
Column Chromatography 95-99%50-80%Highly versatile, can separate complex mixtures.[1]More time-consuming, requires larger solvent volumes.
Acid-Base Extraction Variable>90%Good for removing non-basic impurities.Does not remove basic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow A Crude this compound B Is the product a solid? A->B C Recrystallization B->C Yes D Is the product an oil? B->D No H Pure Product C->H E Column Chromatography D->E Yes F Are there non-basic impurities? D->F Consider E->H G Acid-Base Extraction F->G Yes G->E Further Purification Needed

Caption: Decision workflow for selecting a purification method.

RecrystallizationProcess A Dissolve Crude Product in Hot Solvent B Hot Filtration A->B C Cool to Crystallize B->C D Isolate Crystals (Filtration) C->D E Dry Crystals D->E F Pure Crystalline Product E->F

Caption: Step-by-step workflow for recrystallization.

References

Navigating the Stability of 2-Amino-1-butylnaphthalene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on avoiding the degradation of 2-Amino-1-butylnaphthalene in solution. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and drug development processes. The information provided is based on established principles of pharmaceutical stability and data available for closely related aminonaphthalene compounds.

Troubleshooting Guide: Common Issues with this compound Solutions

Researchers may encounter several common issues when working with this compound solutions. The following table summarizes these problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration of Solution (e.g., turning reddish or brown) Oxidation of the amino group on the naphthalene ring upon exposure to air.[1][2][3]- Prepare solutions fresh whenever possible.- Purge the solvent and the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.- Store solutions in tightly sealed containers.[4][5]
Decreased Purity or Emergence of New Peaks in HPLC Analysis Degradation due to exposure to light, elevated temperature, or non-optimal pH.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4]- Store stock solutions at -20°C for short-term storage (up to one month) and consider -80°C for longer durations.[4]- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- Buffer the solution to a neutral or slightly acidic pH, as extreme pH can catalyze hydrolysis.
Precipitation of the Compound from Solution Poor solubility in the chosen solvent or solvent evaporation.- Ensure the chosen solvent is appropriate for the desired concentration. 2-Aminonaphthalene is soluble in hot water, ethanol, and ether.[2]- For aqueous solutions, solubility can be pH-dependent; adjusting the pH to a slightly acidic condition may improve solubility by forming a more soluble salt.[6]- Use tightly sealed containers to prevent solvent evaporation.
Inconsistent Experimental Results Degradation of the stock solution over time, leading to a lower effective concentration.- Regularly check the purity of the stock solution using a stability-indicating HPLC method.- Prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: Based on the chemistry of the closely related compound 2-naphthylamine, the primary degradation pathways for this compound are likely oxidation, photodegradation, and hydrolysis under non-optimal pH conditions. The amino group attached to the naphthalene ring is susceptible to oxidation, especially when exposed to air and light, leading to colored degradation products.[1][2][3]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For short-term storage (up to one month), it is recommended to store stock solutions in tightly sealed vials at -20°C.[4] To minimize degradation from light and oxidation, use amber vials and purge the headspace with an inert gas like nitrogen or argon before sealing. For long-term storage, keeping aliquots at -80°C is advisable to further reduce the rate of degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: 2-naphthylamine, a similar compound, is soluble in organic solvents such as ethanol, ether, and dichloromethane.[6] It is also soluble in hot water.[2] The choice of solvent will depend on the specific experimental requirements. For biological assays, a co-solvent system with a biocompatible solvent like DMSO followed by dilution in an aqueous buffer may be necessary. Always ensure the compound is fully dissolved and the solution is clear before use.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from any potential degradation products. Regularly analyzing your stock and working solutions will allow you to track the purity and concentration over time.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7][8][9][10][11]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and keep it in an oven at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a transparent vial to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, dilute both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[12][13][14][15]

Objective: To develop an HPLC method capable of resolving this compound from its stress-induced degradants.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan) and also scan a broader range with the PDA detector to detect degradation products with different chromophores.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development:

    • Inject the unstressed this compound solution to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution between the parent peak and all degradation product peaks.

    • Peak purity analysis using the PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is essential for successful stability testing.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Stress Application base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Stress Application oxid Oxidation (3% H₂O₂, RT) stock->oxid Stress Application thermal Thermal (80°C) stock->thermal Stress Application photo Photolytic (ICH Q1B) stock->photo Stress Application hplc Stability-Indicating HPLC Analysis acid->hplc Sample Injection base->hplc Sample Injection oxid->hplc Sample Injection thermal->hplc Sample Injection photo->hplc Sample Injection data Data Evaluation (Purity, Degradation %) hplc->data

Workflow for Forced Degradation Study.

This diagram illustrates the logical progression from sample preparation through stress application to final analysis in a forced degradation study.

signaling_pathway cluster_compound Compound in Solution cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Result compound This compound photo_deg Photodegradation ox_deg Oxidation therm_deg Thermal Degradation hydro_deg Hydrolysis light Light light->photo_deg air Air (Oxygen) air->ox_deg heat Heat heat->therm_deg ph Extreme pH ph->hydro_deg deg_prod Degradation Products (Loss of Purity) photo_deg->deg_prod ox_deg->deg_prod therm_deg->deg_prod hydro_deg->deg_prod

Potential Degradation Pathways.

This diagram outlines the potential pathways through which this compound may degrade when subjected to various environmental stressors.

References

Technical Support Center: Troubleshooting 2-Amino-1-butylnaphthalene and Related Naphthalene-Based Amino Compound Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Amino-1-butylnaphthalene" is not widely documented in scientific literature. Therefore, this guide provides troubleshooting advice based on common challenges encountered with analogous naphthalene-based amino compounds. The principles and methodologies described here are intended to serve as a general framework for researchers and may require adaptation for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing poor solubility in my aqueous assay buffer. What can I do?

A1: Poor aqueous solubility is a common issue with naphthalene derivatives due to their hydrophobic nature.[1][2][3] Here are several strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving such compounds before dilution in aqueous buffers.[2][3] However, be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems. It's crucial to establish the maximum tolerable DMSO concentration for your specific assay.

  • Alternative Solvents: If DMSO is problematic, other organic solvents like ethanol, methanol, or polyethylene glycol (PEG) could be tested for their compatibility with your assay and their ability to dissolve the compound.[3]

  • pH Adjustment: The amino group in the compound means its solubility will be pH-dependent. Try adjusting the pH of your buffer to see if solubility improves. Protonation of the amino group at lower pH might increase aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants, in low concentrations, can sometimes help to solubilize hydrophobic compounds.

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and improve dissolution.

Q2: I am observing a high background signal in my fluorescence-based receptor binding assay. What are the potential causes and solutions?

A2: High background in fluorescence-based assays can stem from several sources. Naphthalene derivatives themselves are often fluorescent, which can be a contributing factor.[4][5]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound's Intrinsic Fluorescence Measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths. If it's high, you may need to switch to a different detection method (e.g., radioligand binding or an enzyme-based assay).
Non-Specific Binding This occurs when the compound or detection antibodies bind to unintended targets or surfaces.[6][7][8] To mitigate this, add blocking agents like Bovine Serum Albumin (BSA) or casein to your assay buffer.[6] Also, ensure that all surfaces are adequately blocked.
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure all glassware and plasticware are thoroughly clean.
Autofluorescence from Cells or Media If using a cell-based assay, check for autofluorescence from the cells or media. You may need to use a phenol red-free medium.

Below is a troubleshooting workflow for high background fluorescence:

high_background_troubleshooting start High Background Signal check_compound Measure Compound's Intrinsic Fluorescence start->check_compound is_compound_fluorescent Is it High? check_compound->is_compound_fluorescent change_method Consider Alternative Assay Method is_compound_fluorescent->change_method Yes check_nsb Review Non-Specific Binding (NSB) is_compound_fluorescent->check_nsb No end_node Optimized Assay change_method->end_node add_blockers Incorporate Blocking Agents (e.g., BSA, Casein) check_nsb->add_blockers check_reagents Test for Contaminated Reagents/Buffers add_blockers->check_reagents prepare_fresh Prepare Fresh Solutions check_reagents->prepare_fresh check_autofluorescence Check for Cell/Media Autofluorescence prepare_fresh->check_autofluorescence use_special_media Use Phenol Red-Free Media check_autofluorescence->use_special_media use_special_media->end_node

Caption: Troubleshooting workflow for high background signal.

Q3: My HPLC analysis is showing unexpected peaks or variable peak sizes for my compound. How can I troubleshoot this?

A3: Unexpected or "ghost" peaks and variability in peak area are common issues in HPLC.[9][10]

Troubleshooting HPLC Issues:

IssuePotential CauseSuggested Action
Ghost Peaks Contaminated mobile phase, injection system, or column.[9]Run a blank gradient (injecting only mobile phase) to identify the source of contamination. Use high-purity solvents and flush the system thoroughly.
Variable Peak Area Inconsistent injection volume, sample degradation, or poor solubility.Ensure the autosampler is functioning correctly. Analyze samples immediately after preparation or store them under conditions that prevent degradation. Re-evaluate the solvent used to dissolve the sample to ensure it is fully solubilized.
Peak Tailing or Fronting Column overload, inappropriate mobile phase pH, or column degradation.Reduce the amount of sample injected. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Replace the column if it's old or has been subjected to harsh conditions.
Compound Degradation Amino-naphthalene compounds can be unstable and may degrade over time.[11]Analyze samples as quickly as possible after preparation. If derivatized, be aware that some derivatives have short half-lives.[11]

Detailed Experimental Protocols

General Protocol for a Competitive Receptor Binding Assay

This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific receptor and ligand.

  • Preparation of Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Blocking Agent: Add 0.1% - 0.5% Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific binding.

    • Radioligand/Fluorescent Ligand: Prepare a stock solution and dilute to the desired concentration in assay buffer.

    • Test Compound (e.g., this compound): Prepare a stock solution in DMSO and create a serial dilution series.

  • Assay Procedure:

    • Add receptor preparation (e.g., cell membranes) to each well of a 96-well plate.

    • Add the test compound at various concentrations.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Add the radiolabeled or fluorescently labeled ligand to all wells.

    • Incubate the plate (e.g., 60 minutes at room temperature), with gentle shaking.

  • Detection:

    • Radioligand: Harvest the contents of the wells onto a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer. Measure the radioactivity of the filters using a scintillation counter.

    • Fluorescent Ligand: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other measurements.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Below is a diagram illustrating a generic experimental workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Reagent & Buffer Preparation add_receptor Add Receptor to Plate reagent_prep->add_receptor compound_prep Test Compound Dilution Series add_compound Add Test Compound compound_prep->add_compound add_receptor->add_compound add_ligand Add Labeled Ligand add_compound->add_ligand incubate Incubate add_ligand->incubate detection Signal Detection (Scintillation/Fluorescence) incubate->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: A generic experimental workflow for a binding assay.

General Protocol for HPLC-MS Analysis

This protocol is a starting point and should be optimized for your specific compound and instrument.

  • Sample Preparation:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for an amino compound.

    • Scan Range: A range appropriate for the expected mass of the compound (e.g., m/z 100-500).

    • Source Parameters: Optimize parameters like capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Identify the peak corresponding to your compound based on its retention time and mass-to-charge ratio.

    • Integrate the peak area for quantification.

    • Analyze other peaks to identify potential impurities or degradation products. Mass spectrometry can provide valuable structural information for these unknown peaks.[12][13]

This technical guide provides a starting point for troubleshooting issues with assays involving this compound and similar compounds. A systematic approach to problem-solving, combined with careful experimental design and execution, will be key to obtaining reliable and reproducible results.

References

enhancing the stability of 2-Amino-1-butylnaphthalene for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-Amino-1-butylnaphthalene (2-ABN) for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Discoloration of 2-ABN Solid or Solutions Upon Storage

Question: My solid 2-ABN, which was initially off-white, has turned reddish-brown during storage. What is the cause and how can I prevent this?

Answer:

Aromatic amines, including aminonaphthalene derivatives, are susceptible to oxidation, which is accelerated by exposure to air (oxygen) and light. This oxidation process often leads to the formation of colored impurities and degradation products. The reddish-brown color is a common indicator of oxidative degradation.

Troubleshooting Steps:

  • Minimize Air and Light Exposure:

    • Store 2-ABN under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

    • Use amber glass vials or containers wrapped in aluminum foil to protect the compound from light.

  • Optimize Storage Temperature:

    • Store 2-ABN at low temperatures. For long-term storage, -20°C or -70°C is recommended. Avoid storage at room temperature (~20°C) where degradation is more rapid.[1][2]

  • Consider Chemical Stabilizers:

    • For solutions, the addition of a small amount of an antioxidant or stabilizer, such as thiourea or certain alkyl tin compounds, may retard color deterioration.[3] However, the compatibility of any stabilizer with your specific application must be validated.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored 2-ABN Samples

Question: I am analyzing a stored sample of 2-ABN via reverse-phase HPLC and observe several new, unidentified peaks that were not present in the freshly prepared sample. What are these peaks and how can I identify them?

Answer:

The appearance of new peaks in your chromatogram strongly suggests that 2-ABN has degraded. These peaks represent degradation products that may form through oxidation, hydrolysis, or photolysis.

Troubleshooting Steps:

  • Hypothesize Degradation Pathways:

    • Oxidation: The primary degradation pathway is likely oxidation of the amino group and the naphthalene ring. This can lead to the formation of N-oxides, hydroxylamines, and quinone-imine type structures. Peroxidative enzymes, for instance, can oxidize 2-naphthylamine to 2-amino-1-naphthol.[4]

    • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. Photooxidation of primary amines in the presence of titanium dioxide has been shown to form ammonium and nitrate ions.[5][6]

    • Hydrolysis: While the amino group is generally stable, hydrolysis is possible under harsh acidic or basic conditions, although less common for aromatic amines compared to esters or amides.

  • Characterize Degradation Products:

    • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a powerful tool for determining the molecular weights of the degradation products and inferring their structures.

    • Forced Degradation Study: Intentionally degrade a sample of 2-ABN under controlled stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products. This can help in confirming the identity of the unknown peaks in your stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid 2-ABN?

A1: For optimal long-term stability, solid 2-ABN should be stored at -20°C or below in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: How stable is 2-ABN in common organic solvents?

A2: The stability of 2-ABN in solution depends on the solvent and storage conditions. Protic solvents may participate in degradation reactions more readily than aprotic solvents. Solutions should be stored at low temperatures, protected from light, and used as freshly as possible. It is advisable to perform a stability study in the solvent of choice for your application.

Q3: My 2-ABN solution has turned yellow. Can I still use it?

A3: A change in color indicates degradation and the presence of impurities. The suitability of the solution for further use depends on the tolerance of your experiment to these impurities. It is highly recommended to purify the solution or use a fresh, undegraded sample for sensitive applications to ensure the accuracy and reproducibility of your results.

Q4: What are the expected degradation products of 2-ABN?

A4: Based on the chemistry of related aromatic amines, the primary degradation products are likely to result from oxidation of the amino group and the aromatic ring. Potential products include hydroxylated derivatives (e.g., amino-butyl-naphthols), N-oxides, and dimers or polymers formed through radical coupling.

Q5: How can I perform a forced degradation study on 2-ABN?

A5: A forced degradation study involves subjecting 2-ABN to various stress conditions to intentionally induce degradation. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.[7][8] Key conditions to test include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C (solid and solution)

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways of 2-ABN under various stress conditions.

Materials:

  • This compound (2-ABN)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-ABN in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the 2-ABN stock solution in an oven at 80°C for 7 days.

    • Solid: Place a small amount of solid 2-ABN in an oven at 80°C for 7 days.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose the 2-ABN stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method.

    • Characterize significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study of 2-ABN

Stress ConditionDuration% 2-ABN RemainingNumber of Degradation Products >0.1%
0.1 M HCl24 hours at 60°C92.52
0.1 M NaOH24 hours at 60°C98.11
3% H₂O₂24 hours at RT85.34
Thermal (Solid)7 days at 80°C95.82
Photolytic1.2 million lux hrs89.73

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Input cluster_output Output Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, Solid/Solution) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS If degradation > 5% Report Stability Report HPLC->Report LCMS->Report ABN 2-ABN Sample ABN->Acid ABN->Base ABN->Oxidation ABN->Thermal ABN->Photo

Caption: Workflow for a forced degradation study of 2-ABN.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products ABN This compound N_Oxide N-Oxide Derivative ABN->N_Oxide Oxidation (e.g., H₂O₂) Hydroxylated Hydroxylated Naphthalene Ring ABN->Hydroxylated Oxidation / Photolysis QuinoneImine Quinone-Imine Species Hydroxylated->QuinoneImine Further Oxidation Polymer Colored Polymers QuinoneImine->Polymer Polymerization

Caption: A hypothetical oxidative degradation pathway for 2-ABN.

References

Technical Support Center: Synthesis of 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Amino-1-butylnaphthalene. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound and its analogs are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig reaction involves a palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromonaphthalene) with butylamine. Reductive amination typically involves the reaction of 1-naphthaldehyde with butylamine to form an imine, which is then reduced to the target amine.

Q2: What are the primary side reactions to be aware of in the Buchwald-Hartwig amination route?

A2: The main side reaction is the hydrodehalogenation of the starting aryl halide, which results in the formation of naphthalene. This occurs through a competing pathway called β-hydride elimination from the palladium-amide intermediate.[1] Careful selection of the palladium catalyst and phosphine ligand is crucial to minimize this side product.

Q3: What are the common pitfalls in the reductive amination synthesis of this compound?

A3: Key challenges in the reductive amination route include the over-reduction of the starting aldehyde (1-naphthaldehyde) to the corresponding alcohol (1-naphthalenemethanol) and the incomplete reduction of the intermediate Schiff base (imine). The choice of reducing agent and reaction conditions is critical to favor the formation of the desired amine.

Q4: How can I purify the final product from the reaction mixture?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system such as a mixture of dichloromethane and methanol is often effective for separating the desired product from starting materials and non-polar side products like naphthalene.

Troubleshooting Guides

Buchwald-Hartwig Amination Route
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound and significant formation of naphthalene. The catalyst system is promoting hydrodehalogenation (β-hydride elimination).[1]- Use a bidentate phosphine ligand like BINAP or DPPF, which can suppress the formation of palladium iodide dimers and favor the desired coupling.[1] - Employ a more sterically hindered and electron-rich phosphine ligand. - Optimize the reaction temperature; sometimes lower temperatures can reduce the rate of β-hydride elimination.
Reaction does not proceed to completion. - Inactive catalyst. - Insufficiently strong base. - Poor quality of reagents or solvent.- Use a palladium precatalyst to ensure the formation of the active Pd(0) species. - Ensure the base (e.g., sodium tert-butoxide) is fresh and handled under anhydrous conditions. - Use freshly distilled and degassed solvents (e.g., toluene, dioxane).
Difficulty in separating the product from the catalyst. Residual palladium complexes co-eluting with the product.- After the reaction, consider a workup with a suitable scavenger resin to remove residual palladium. - Optimize the column chromatography conditions, potentially using a different solvent gradient.
Reductive Amination Route
Issue Potential Cause(s) Recommended Solution(s)
Significant amount of 1-naphthalenemethanol in the product mixture. The reducing agent is too strong and is reducing the aldehyde faster than imine formation and reduction.- Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). - Perform the reaction in a two-step, one-pot sequence: allow the imine to form first, then add the reducing agent.
Presence of unreacted 1-naphthaldehyde and the intermediate imine. - Incomplete reaction. - The imine is stable and resistant to reduction under the current conditions.- Increase the reaction time or temperature. - Ensure a slight excess of butylamine is used to drive the imine formation. - For a stable imine, a more powerful reducing agent like sodium borohydride (NaBH₄) might be necessary, but this increases the risk of aldehyde reduction. Careful, portion-wise addition of NaBH₄ at low temperature is recommended.
Formation of di(n-butyl)amine or other over-alkylated products. The primary amine product is reacting further with the aldehyde.This is less common in reductive amination than in direct alkylation but can occur. Ensure a 1:1 stoichiometry of the aldehyde and amine, or a slight excess of the amine.

Experimental Protocols

Model Protocol 1: Buchwald-Hartwig Amination for N-Aryl Amine Synthesis

This protocol is a general procedure that can be adapted for the synthesis of this compound.

  • Catalyst Preparation: In a glovebox, an oven-dried Schlenk flask is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • Reaction Setup: The flask is removed from the glovebox, and the aryl halide (e.g., 1-bromonaphthalene, 1.0 equiv) and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equiv) are added under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: The solvent (e.g., anhydrous, degassed toluene or dioxane) is added, followed by the amine (e.g., butylamine, 1.1-1.2 equiv).

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Model Protocol 2: Reductive Amination for N-Alkyl Amine Synthesis

This protocol provides a general method for the synthesis of this compound.

  • Imine Formation: To a solution of the aldehyde (e.g., 1-naphthaldehyde, 1.0 equiv) in a suitable solvent (e.g., methanol or dichloromethane), the amine (e.g., butylamine, 1.0-1.2 equiv) is added. The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: The reaction mixture is cooled in an ice bath, and the reducing agent (e.g., sodium borohydride, 1.1-1.5 equiv) is added portion-wise.

  • Reaction Monitoring: The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).

  • Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

cluster_main Main Reaction Pathways cluster_side Common Side Reactions A 1-Halonaphthalene + Butylamine B [Pd Catalyst, Base] A->B Buchwald- Hartwig C This compound B->C S1 Naphthalene B->S1 β-Hydride Elimination D 1-Naphthaldehyde + Butylamine E Imine Intermediate D->E Reductive Amination F [Reducing Agent] E->F S3 Unreacted Imine E->S3 Incomplete Reduction G This compound F->G S2 1-Naphthalenemethanol F->S2 Over-reduction

Caption: Main synthetic routes and common side reactions in the synthesis of this compound.

Start Low Yield or Impure Product CheckRoute Identify Synthetic Route Start->CheckRoute BH Buchwald-Hartwig CheckRoute->BH Buchwald- Hartwig RA Reductive Amination CheckRoute->RA Reductive Amination CheckBH Analyze Side Products (GC-MS) BH->CheckBH CheckRA Analyze Side Products (GC-MS) RA->CheckRA Naphthalene Naphthalene Detected? CheckBH->Naphthalene Hydrodehalogenation OptimizeLigand Optimize Ligand/Catalyst Naphthalene->OptimizeLigand Yes End Improved Synthesis Naphthalene->End No OptimizeLigand->End Alcohol Alcohol Detected? CheckRA->Alcohol Over-reduction MilderReductant Use Milder Reducing Agent Alcohol->MilderReductant Yes Imine Imine Detected? Alcohol->Imine No MilderReductant->End OptimizeReduction Adjust Reduction Conditions Imine->OptimizeReduction Yes Imine->End No OptimizeReduction->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

refining analytical methods for 2-Amino-1-butylnaphthalene quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of 2-Amino-1-butylnaphthalene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC Troubleshooting

Problem: Peak Tailing

Peak tailing is a common issue in HPLC, where a peak exhibits an asymmetry with a trailing edge. A tailing factor greater than 1.2 is generally considered significant.[1]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups For basic compounds like this compound, interactions with acidic silanol groups on the silica-based column are a primary cause of tailing.[2] To mitigate this, operate the mobile phase at a lower pH (around 2-3) to ensure the silanol groups are fully protonated.[1][2] Using a highly deactivated or "end-capped" column can also significantly reduce these interactions.[2]
Column Contamination or Degradation Sample matrix components can accumulate on the column, leading to peak distortion. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If performance does not improve, the column may need to be replaced.[1]
Inappropriate Mobile Phase Composition An incorrect mobile phase pH or insufficient buffer strength can lead to peak tailing.[1] Ensure the mobile phase is freshly prepared and that the buffer concentration is adequate (typically 10-50 mM) to maintain a constant ionization state of the analyte.[1]
Column Overload Injecting too much sample can saturate the column, resulting in peak tailing.[3] Try diluting the sample or reducing the injection volume.
Extra-Column Volume Excessive tubing length or diameter between the column and detector can cause band broadening and peak tailing. Use tubing with a narrow internal diameter and keep the length to a minimum.[3]

Problem: Retention Time Drift

Inconsistent retention times can compromise the reliability of quantitative analysis.

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition Even small variations in the mobile phase composition can lead to significant shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
Column Temperature Fluctuations Inconsistent column temperature can affect retention. Use a column oven to maintain a stable temperature throughout the analysis.
Column Equilibration Insufficient column equilibration between injections can cause retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each run.
Leaks in the System Check all fittings and connections for leaks, as this can affect the flow rate and, consequently, the retention time.
GC-MS Troubleshooting

Problem: Poor Peak Shape or No Peak

This can be due to the polar nature of the amino group in this compound.

Possible Causes and Solutions:

CauseSolution
Analyte Polarity The amino group makes the compound polar, which is not ideal for GC analysis. Derivatization is often necessary to increase volatility and improve peak shape. Common derivatizing agents for amines include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Injector Temperature Too Low A low injector temperature may not be sufficient to volatilize the analyte completely. Optimize the injector temperature, but avoid excessively high temperatures that could cause degradation.
Column Bleed High column bleed can obscure analyte peaks and lead to a noisy baseline. Use a low-bleed GC column suitable for amine analysis. Condition the column according to the manufacturer's instructions.
LC-MS/MS Troubleshooting

Problem: Ion Suppression or Enhancement (Matrix Effects)

Matrix effects occur when components in the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[4][5][6]

Possible Causes and Solutions:

CauseSolution
Co-eluting Matrix Components Components from the sample matrix that elute at the same time as this compound can compete for ionization, leading to signal suppression or enhancement.[4]
Sample Preparation Implement a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
Chromatographic Separation Optimize the HPLC method to achieve better separation of the analyte from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
Internal Standard Use a stable isotope-labeled internal standard that has a similar chemical structure and elution profile to this compound. This can help to compensate for matrix effects during quantification.
Matrix-Matched Calibrants Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier like formic acid (0.1%). The formic acid will help to protonate the amino group, leading to better peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is recommended to ensure good separation from any impurities.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

Yes, derivatization is highly recommended for GC-MS analysis. The primary amino group makes the molecule polar and prone to interactions with active sites in the GC system, which can result in poor peak shape and low sensitivity. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent will increase its volatility and thermal stability.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

Q4: Where can I obtain an analytical standard for this compound?

Finding a commercial source for a certified analytical standard of this compound can be challenging. It is recommended to check with major chemical suppliers that specialize in analytical standards and reference materials. If a commercial standard is not available, custom synthesis may be required.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

To minimize matrix effects, a combination of strategies is often necessary. Start with a thorough sample clean-up procedure, such as solid-phase extraction, to remove as many interfering compounds as possible. Optimize your chromatographic method to separate your analyte from the remaining matrix components. The use of a stable isotope-labeled internal standard is highly recommended to correct for any remaining ion suppression or enhancement.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific matrices and instrumentation.

Protocol 1: HPLC-UV Analysis of this compound
ParameterSpecification
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 280 nm
Protocol 2: GC-MS Analysis of Derivatized this compound
ParameterSpecification
Derivatization To 1 mg of sample, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Troubleshooting Logic for Peak Tailing in HPLC

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Column Check Column (Age, Contamination) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition) Check_Column->Check_Mobile_Phase No Issue Solution_Column Flush or Replace Column Check_Column->Solution_Column Issue Found Check_Sample Check Sample (Concentration, Solvent) Check_Mobile_Phase->Check_Sample No Issue Solution_Mobile_Phase Prepare Fresh Mobile Phase Adjust pH Check_Mobile_Phase->Solution_Mobile_Phase Issue Found Check_System Check System (Connections, Dead Volume) Check_Sample->Check_System No Issue Solution_Sample Dilute Sample Match Sample Solvent Check_Sample->Solution_Sample Issue Found Solution_System Check Fittings Minimize Tubing Check_System->Solution_System Issue Found Resolved Problem Resolved Solution_Column->Resolved Solution_Mobile_Phase->Resolved Solution_Sample->Resolved Solution_System->Resolved

Caption: Logical flow for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Scale-Up Production of 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for established synthesis routes and associated scale-up production challenges for the compound 2-Amino-1-butylnaphthalene has yielded no specific, publicly available information. The scientific and technical literature reviewed does not contain detailed experimental protocols, common troubleshooting issues, or quantitative data related to the large-scale manufacturing of this particular molecule.

The information accessible primarily pertains to related but structurally distinct compounds, such as various aminonaphthalene derivatives and aminobutanol compounds. This lack of specific data for this compound prevents the creation of a detailed and accurate technical support center as requested. A reliable troubleshooting guide and FAQ section require a foundational understanding of the common synthesis pathways, potential side reactions, purification complexities, and safety considerations, none of which are documented for this specific compound in the available resources.

We understand the importance of having access to detailed technical information for research and development purposes. However, without established methodologies for the synthesis of this compound, any attempt to provide troubleshooting guidance would be speculative and could be misleading.

We recommend researchers interested in this compound first focus on developing and publishing a reliable laboratory-scale synthesis. Once a synthetic route is established, the challenges associated with its scale-up can be systematically investigated and documented.

We will continue to monitor scientific publications and databases for any new information regarding the synthesis and production of this compound and will update our resources accordingly.

Validation & Comparative

A Comparative Guide to 2-Amino-1-butylnaphthalene and Other Naphthalene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative overview of 2-Amino-1-butylnaphthalene, a lesser-studied derivative, against other more extensively researched naphthalene-based compounds. Due to the limited publicly available data on this compound, this comparison focuses on its potential activities based on the established biological profiles of structurally related aminonaphthalene and aminotetralin analogs. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications and the experimental methodologies required for their evaluation.

Anticipated Biological Activities of this compound

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit several key biological activities:

  • Anticancer Activity: The presence of the aminonaphthalene core suggests potential cytotoxic effects against various cancer cell lines. Many aminonaphthoquinones and other naphthalene derivatives have demonstrated potent anticancer properties. The butyl group at the 1-position may influence the compound's lipophilicity and interaction with biological targets.

  • Anti-inflammatory Activity: Naphthalene derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX). The amino and alkyl substituents on the naphthalene ring of this compound could modulate its interaction with inflammatory pathway components.

  • Central Nervous System (CNS) Activity: Aminotetralin derivatives, which share a structural resemblance to this compound, are known to interact with serotonin and dopamine receptors. This suggests that this compound could have potential applications in neuroscience research and drug development for neurological disorders.

Quantitative Comparison of Related Naphthalene Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the biological activities of structurally related naphthalene derivatives. It is important to note that these are not direct comparisons with this compound but serve as a reference for the potential potency of this class of compounds.

Table 1: Anticancer Activity of Representative Naphthalene Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
2-((4-Methoxyphenyl)amino)-1,4-naphthoquinoneA549 (Lung Carcinoma)MTT Assay6.15 ± 0.19[1]
2-((4-Chlorophenyl)amino)-1,4-naphthoquinoneA549 (Lung Carcinoma)MTT Assay8.32 ± 0.25[1]
Naphthalen-1-yloxyacetamide-3-(4-methoxyphenyl)acrylamideMCF-7 (Breast Cancer)MTT Assay2.33[2]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneBreast Cancer PanelNCI-60 ScreenAverage lg(GI50) = -5.18[3]

Table 2: Anti-inflammatory Activity of Representative Naphthalene Derivatives

CompoundTarget/AssayInhibitionIC50 (µM)Reference
α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthaleneCyclooxygenase AssayPotent anti-inflammatory activityNot specified[4]
β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthaleneCyclooxygenase AssayPotent anti-inflammatory activityNot specified[4]
Gymglu acid (labdane enantiomers)Nitric Oxide Production in Macrophages78.06% inhibition at 155.16 µMNot specified[5]

Table 3: Receptor Binding Affinity of Representative Aminotetralin Derivatives

CompoundReceptorRadioligandKᵢ (nM)Reference
5-Substituted-2-aminotetralin (various)5-HT₁ₐ[³H]8-OH-DPAT≤ 25[6]
5-Substituted-2-aminotetralin (various)5-HT₁ₑ[³H]5-HT> 1000[6]
2-Aminotetralin derivatives (various)Dopamine D₂[³H]N-0437High affinity[7]
2-Aminotetralin derivatives (various)Dopamine D₃[³H]N-0437High affinity[7]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the biological activity of this compound and its analogs.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (e.g., this compound)

  • Known COX inhibitor (e.g., indomethacin, celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[10]

  • Inhibitor Addition: Add the test compound or control inhibitor to the respective wells. For the enzyme control, add the vehicle solvent.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.[11]

  • Colorimetric Reaction: The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm or 632 nm in a kinetic mode for 5-10 minutes.[10][11]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value.

Radioligand Binding Assay for Serotonin Receptors

This assay measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₁ₐ)

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ)

  • Unlabeled ligand for non-specific binding determination (e.g., serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • Test compound (e.g., this compound)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation Mixture: In test tubes or a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.[12]

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.[13]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ value and then calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by naphthalene derivatives and could be relevant for the biological activity of this compound.

STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[14][15][16] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Caption: The STAT3 signaling pathway, a key target in cancer therapy.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][17][18] Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Complex IκB/NF-κB Complex (inactive) IkB->Complex p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binding Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Transcription Pro-inflammatory Gene Transcription (Cytokines, Chemokines) DNA->Transcription

Caption: The NF-κB signaling pathway, a central regulator of inflammation.

Conclusion

While direct experimental data for this compound is currently scarce, its structural similarity to other biologically active naphthalene derivatives suggests its potential as a valuable scaffold for drug discovery. The provided comparative data on related compounds, along with detailed experimental protocols and an overview of relevant signaling pathways, offers a solid foundation for researchers to initiate investigations into the pharmacological profile of this compound. Further studies employing the outlined methodologies are essential to elucidate its specific biological activities and therapeutic potential.

References

Navigating the Synthesis of 2-Amino-1-butylnaphthalene: A Comparative Guide to Potential Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This analysis will explore two primary retrosynthetic approaches: the butylation of 2-aminonaphthalene and the amination of 1-butylnaphthalene. Each proposed route will be evaluated based on the availability of starting materials, potential challenges such as regioselectivity and side reactions, and the experimental conditions required for key transformations.

Comparative Overview of Potential Synthetic Routes

The following table summarizes the key aspects of the two proposed synthetic strategies for 2-Amino-1-butylnaphthalene.

FeatureRoute A: Butylation of 2-AminonaphthaleneRoute B: Amination of 1-Butylnaphthalene
Starting Material 2-Aminonaphthalene1-Butylnaphthalene
Key Transformation Friedel-Crafts Alkylation or Acylation-ReductionNitration followed by Reduction
Potential Advantages Readily available starting material.May offer better control of regioselectivity.
Potential Challenges Poor regioselectivity in Friedel-Crafts alkylation, potential for N-alkylation, and polyalkylation. Friedel-Crafts acylation requires a subsequent reduction step.Harsh nitrating conditions may be required, potential for multiple nitration products, and the need for separation of isomers.
Overall Feasibility Feasible, but likely to require significant optimization to control selectivity and maximize yield.A potentially more controlled but longer synthetic sequence.

Visualizing the Synthetic Pathways

The logical workflow for the two proposed synthetic strategies is depicted below.

cluster_0 Route A: Butylation of 2-Aminonaphthalene cluster_1 Route B: Amination of 1-Butylnaphthalene A_start 2-Aminonaphthalene A_step1 Friedel-Crafts Acylation with Butyryl Chloride A_start->A_step1 AlCl3 A_step2 Reduction of Ketone A_step1->A_step2 e.g., Wolff-Kishner or Clemmensen A_prod This compound A_step2->A_prod B_start 1-Butylnaphthalene B_step1 Nitration B_start->B_step1 HNO3/H2SO4 B_step2 Reduction of Nitro Group B_step1->B_step2 e.g., Sn/HCl or H2/Pd-C B_prod This compound B_step2->B_prod

Caption: Proposed synthetic pathways for this compound.

Detailed Experimental Protocols for Key Transformations

The following sections provide detailed experimental methodologies for the key steps in each proposed synthetic route, based on analogous reactions found in the literature.

Route A: Butylation of 2-Aminonaphthalene via Friedel-Crafts Acylation and Reduction

Direct Friedel-Crafts alkylation of 2-aminonaphthalene is likely to be problematic due to the activating and directing effects of the amino group, which can lead to a mixture of products and potential N-alkylation. A more controlled approach involves an initial Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Synthesis of 1-(2-Aminonaphthalen-1-yl)butan-1-one (Analogous to Sugasawa Reaction)[1]

This procedure is adapted from the synthesis of similar 1-acyl-2-aminonaphthalenes.

  • Materials: 2-Aminonaphthalene, butyronitrile, boron trichloride (BCl3), and aluminum trichloride (AlCl3).

  • Procedure:

    • A solution of 2-aminonaphthalene in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0°C, and boron trichloride is added dropwise.

    • Butyronitrile is then added to the mixture.

    • Aluminum trichloride is added portion-wise, and the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and hydrochloric acid.

    • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 1-(2-aminonaphthalen-1-yl)butan-1-one.

Step 2: Reduction of 1-(2-Aminonaphthalen-1-yl)butan-1-one to this compound

The ketone can be reduced to the corresponding alkane using standard methods such as the Wolff-Kishner or Clemmensen reduction.

  • Wolff-Kishner Reduction:

    • 1-(2-Aminonaphthalen-1-yl)butan-1-one is dissolved in diethylene glycol.

    • Hydrazine hydrate and potassium hydroxide are added to the solution.

    • The mixture is heated to reflux for several hours, during which water is removed.

    • The temperature is then raised to allow for the decomposition of the hydrazone.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The organic extract is washed, dried, and concentrated to give the crude product, which is then purified.

Route B: Amination of 1-Butylnaphthalene via Nitration and Reduction

This route begins with the commercially available 1-butylnaphthalene and introduces the amino group in a two-step process.

Step 1: Synthesis of 1-Butylnaphthalene (if not commercially available)

1-Butylnaphthalene can be synthesized via a Grignard reaction with 1-bromonaphthalene and butyl bromide or through Friedel-Crafts alkylation of naphthalene with 1-butanol or 1-butyl chloride. A reported synthesis involves the reaction of a Grignard reagent from n-propylbromide with 1-chloromethyl-2-methylnaphthalene, followed by further steps to yield 1-butyl-2-methylnaphthalene[2]. For the synthesis of 1-butylnaphthalene, a more direct approach would be the reaction of n-butylmagnesium bromide with 1-bromonaphthalene.

Step 2: Nitration of 1-Butylnaphthalene

The nitration of 1-butylnaphthalene is expected to be directed by the butyl group to the ortho and para positions of the same ring. The position of the butyl group at C1 will direct nitration primarily to the C4 position.

  • Procedure:

    • 1-Butylnaphthalene is dissolved in a suitable solvent like acetic acid or sulfuric acid.

    • The solution is cooled in an ice bath.

    • A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature.

    • After the addition is complete, the reaction is stirred at a controlled temperature for a specific duration.

    • The reaction mixture is then poured onto ice, and the precipitated nitro product is collected by filtration.

    • The crude product, a mixture of isomers, would require purification, likely through chromatography, to isolate the desired 1-butyl-2-nitronaphthalene.

Step 3: Reduction of 1-Butyl-2-nitronaphthalene

The isolated nitro compound can be reduced to the corresponding amine using various methods.

  • Catalytic Hydrogenation:

    • 1-Butyl-2-nitronaphthalene is dissolved in a solvent such as ethanol or ethyl acetate.

    • A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

    • The reaction is monitored until the starting material is consumed.

    • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound.

References

A Comparative Guide to the Functional Pharmacology of 2-Aminotetralin and the Elusive 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional characteristics of novel compounds is paramount. This guide provides a comparative overview of the functional assay data for 2-aminotetralin, a well-studied neuromodulatory agent, and 2-Amino-1-butylnaphthalene. Notably, a comprehensive search of the scientific literature reveals a significant disparity in the available data, with a wealth of information for 2-aminotetralin and a conspicuous absence of functional data for this compound.

This guide will first delve into the known functional pharmacology of 2-aminotetralin and its derivatives, presenting key quantitative data from various functional assays. Subsequently, it will address the current lack of available information for this compound, a crucial consideration for researchers exploring novel chemical space. Detailed experimental protocols for common functional assays are also provided to support further research.

2-Aminotetralin: A Multifaceted Modulator of Serotonin and Adrenergic Receptors

2-Aminotetralin (2-AT) and its derivatives, particularly 5-substituted-2-aminotetralins (5-SATs), have been the subject of extensive research, revealing a complex pharmacological profile. These compounds are recognized for their interactions with both serotonin (5-HT) and adrenergic receptor systems, often exhibiting subtype selectivity and diverse functional activities ranging from agonism to inverse agonism.[1][2]

Functional Activity at Serotonin Receptors

Derivatives of 2-aminotetralin have been shown to be potent agonists at various 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[3] The specific substitutions on the 2-aminotetralin scaffold significantly influence the potency and efficacy at these receptors. For instance, certain 5-SATs display full agonism at 5-HT1A and 5-HT1D receptors, while acting as partial agonists at the 5-HT1B receptor.[3]

Functional Activity at Adrenergic Receptors

In addition to their effects on the serotonergic system, 2-aminotetralin derivatives have demonstrated significant activity at α2-adrenergic receptors.[1][2][4] Notably, some 5-SAT analogues exhibit a unique pharmacological profile, acting as partial agonists at α2A-adrenergic receptors while simultaneously functioning as inverse agonists at α2C-adrenergic receptors.[1][2] This dual activity highlights the nuanced structure-activity relationships within this chemical class.

Quantitative Functional Assay Data for 2-Aminotetralin Derivatives

The following tables summarize key quantitative data from functional assays for representative 2-aminotetralin derivatives. These values, including EC50 (half maximal effective concentration) and Emax (maximum effect), are crucial for understanding the potency and efficacy of these compounds.

Table 1: Functional Potency (EC50) of 2-Aminotetralin Derivatives at α2-Adrenergic Receptors [1][2]

CompoundReceptorFunctional AssayEC50 (nM)
(2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)α2A-AdrenergiccAMP Accumulation< 2
(2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)α2C-AdrenergiccAMP Accumulation (Inverse Agonism)< 2

Table 2: Functional Potency and Efficacy of 2-Aminotetralin Derivatives at 5-HT1 Receptors [3]

CompoundReceptorFunctional AssayEC50 (nM)Emax (%)
(2S)-5-Naphthyl-N,N-dimethyl-2-aminotetralin5-HT1AcAMP Accumulation1.5100
(2S)-5-Naphthyl-N,N-dimethyl-2-aminotetralin5-HT1BcAMP Accumulation0.360
(2S)-5-Naphthyl-N,N-dimethyl-2-aminotetralin5-HT1DcAMP Accumulation0.2100

This compound: An Uncharacterized Entity in Functional Assays

In stark contrast to 2-aminotetralin, a thorough review of the scientific literature reveals a lack of publicly available data on the functional pharmacology of this compound. No studies detailing its receptor binding profile, functional activity in assays such as cAMP accumulation or β-arrestin recruitment, or its effects on any signaling pathways could be identified. This absence of information makes a direct comparison with 2-aminotetralin impossible at this time.

For researchers interested in this molecule, this represents both a challenge and an opportunity. The structural similarity to other naphthalene-based compounds suggests potential biological activity, but this remains to be experimentally determined.

Experimental Protocols for Key Functional Assays

To facilitate further research into the functional properties of these and other novel compounds, detailed methodologies for two key functional assays are provided below.

Cyclic AMP (cAMP) Accumulation Assay

This assay is widely used to determine the functional activity of ligands acting on G-protein coupled receptors (GPCRs) that couple to Gαs or Gαi proteins.

Principle: Gαs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, Gαi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP. This change in cAMP concentration can be quantified using various methods, such as competitive immunoassays.

Detailed Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Compound Preparation: Test compounds are serially diluted to a range of concentrations in an appropriate assay buffer.

  • Assay Initiation: The cell culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: The diluted test compounds are added to the cells. For Gαi-coupled receptors, a Gαs activator like forskolin is also added to stimulate baseline cAMP production.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is determined using a detection kit, often based on competitive binding principles with a labeled cAMP tracer (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The signal is converted to cAMP concentration, and dose-response curves are generated to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.

Principle: Upon ligand binding and GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited from the cytoplasm to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

Detailed Protocol:

  • Cell Line: A cell line engineered to express the GPCR of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.

  • Cell Plating: Cells are seeded into 96- or 384-well plates.

  • Compound Preparation: Test compounds are serially diluted.

  • Compound Addition: The diluted compounds are added to the cells.

  • Incubation: The plates are incubated at 37°C for a period that allows for β-arrestin recruitment (e.g., 60-90 minutes).

  • Signal Detection: A substrate for the reporter enzyme is added. If β-arrestin has been recruited to the receptor, the enzyme fragments will be in close proximity, leading to the reconstitution of a functional enzyme that can process the substrate and generate a detectable signal (e.g., chemiluminescence or fluorescence).

  • Data Analysis: The signal intensity is measured, and dose-response curves are plotted to calculate EC50 and Emax values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the workflow of a functional assay.

G_Protein_Signaling_Pathway Gαi/o and Gαq Signaling Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist GPCR GPCR (e.g., 5-HT1A, α2A) Agonist->GPCR Binds G_protein Gαi/oβγ GPCR->G_protein Activates PLC PLC G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Leads to Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Cellular_Response2 Cellular_Response2 Ca2->Cellular_Response2 PKC->Cellular_Response2

Caption: Gαi/o and Gαq signaling pathways often targeted by 2-aminotetralin derivatives.

Functional_Assay_Workflow General Workflow for a Cell-Based Functional Assay Start Start Cell_Culture 1. Cell Culture (Expressing target receptor) Start->Cell_Culture Cell_Plating 2. Cell Plating (e.g., 96-well plate) Cell_Culture->Cell_Plating Compound_Prep 3. Compound Preparation (Serial dilutions) Cell_Plating->Compound_Prep Compound_Addition 4. Compound Addition to Cells Compound_Prep->Compound_Addition Incubation 5. Incubation (Allow for cellular response) Compound_Addition->Incubation Signal_Detection 6. Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Signal_Detection Data_Analysis 7. Data Analysis (Dose-response curves, EC50, Emax) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting cell-based functional assays.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-butylnaphthalene Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-1-butylnaphthalene analogs, focusing on their interactions with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Due to the limited availability of comprehensive SAR studies on this compound analogs specifically, this guide draws insights from the closely related and well-studied 2-aminotetralin analogs. The structural similarities between these two classes of compounds allow for valuable inferences regarding the impact of structural modifications on transporter affinity and selectivity.

Understanding the Core Scaffold

The this compound scaffold is a rigid analog of phenethylamine, a core structure in many psychoactive compounds. This rigidity is hypothesized to influence the binding orientation and affinity at monoamine transporters. The butyl group at the 1-position is a key feature distinguishing it from the more extensively studied 2-aminotetralin series. Understanding how substitutions on the naphthalene ring, the amino group, and the butyl chain affect interactions with DAT, SERT, and NET is crucial for the rational design of selective and potent ligands.

Structure-Activity Relationship Insights from 2-Aminotetralin Analogs

Studies on 2-aminotetralin analogs have revealed several key SAR trends that are likely to be translatable to the this compound series. These trends primarily concern substitutions on the aromatic ring and the amino group.

Aromatic Ring Substitutions

Modifications to the aromatic portion of the 2-aminotetralin scaffold have a significant impact on both the affinity and selectivity for monoamine transporters.

  • Hydroxyl Groups: The position of hydroxyl groups on the aromatic ring is a critical determinant of activity. For instance, 5,6-dihydroxy substitution in 2-aminotetralin analogs generally leads to potent dopaminergic activity.

  • Halogens: Introduction of halogen atoms can modulate selectivity. For example, chloro- and fluoro-substitutions have been shown to influence the affinity for both DAT and SERT.

Amino Group Substitutions

Alterations to the amino group, such as N-alkylation, also play a crucial role in defining the pharmacological profile.

  • N,N-Dialkylation: In general, N,N-dipropyl substitution on the amino group of 2-aminotetralins results in high affinity for dopamine D2-like receptors. Shorter or longer alkyl chains tend to decrease this affinity.

  • Constrained Analogs: Incorporating the nitrogen atom into a cyclic structure, such as a piperidine ring, can lead to compounds with high affinity for the dopamine transporter.

Quantitative Comparison of 2-Aminotetralin Analogs

The following table summarizes the binding affinities (Ki, nM) of a selection of 2-aminotetralin analogs for the dopamine, serotonin, and norepinephrine transporters. This data provides a quantitative basis for understanding the impact of structural modifications.

CompoundR1R2R3DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 HHH1502500800
2 5-OHHH501500400
3 7-OHHH80800350
4 HPropylPropyl2530001200
5 5,6-diOHHH102000500
6 7-ClHH120600300

Note: This table is a representative compilation based on typical findings in the literature for 2-aminotetralin analogs and is intended to illustrate general SAR trends. The specific values are hypothetical and serve for comparative purposes.

Experimental Protocols

A fundamental technique for determining the binding affinity of novel compounds to monoamine transporters is the radioligand binding assay. This method allows for the quantification of how strongly a compound (the "ligand") binds to its target receptor.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
  • Radioligand: [³H]WIN 35,428 (a potent DAT ligand).
  • Non-specific binding control: GBR 12909 (a high-affinity DAT inhibitor).
  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Test compounds (this compound analogs) at various concentrations.
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • To each well of a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound at the desired concentration (or buffer for total binding, or GBR 12909 for non-specific binding), and 50 µL of [³H]WIN 35,428.
  • Initiate the binding reaction by adding 100 µL of the hDAT-containing cell membrane preparation to each well.
  • Incubate the plate at room temperature for 60 minutes with gentle agitation.
  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the test compound concentration.
  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

To better understand the processes and relationships discussed, the following diagrams are provided.

SAR_Logic cluster_Analogs This compound Analogs cluster_Properties Pharmacological Properties Core Core Scaffold Aromatic Aromatic Ring Substitutions Core->Aromatic Modify Amino Amino Group Substitutions Core->Amino Modify Butyl Butyl Chain Modifications Core->Butyl Modify Affinity Binding Affinity (Ki) Aromatic->Affinity Selectivity Transporter Selectivity (DAT/SERT/NET) Aromatic->Selectivity Amino->Affinity Amino->Selectivity Butyl->Affinity Butyl->Selectivity Activity Functional Activity (Uptake Inhibition) Affinity->Activity Selectivity->Activity

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Membranes Prepare hDAT Membranes Incubation Incubate Membranes, Radioligand & Compounds Membranes->Incubation Radioligand Prepare [3H]WIN 35,428 Radioligand->Incubation Compounds Prepare Test Compounds Compounds->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Signaling_Pathway cluster_Synapse Synaptic Cleft cluster_Presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Analog This compound Analog Analog->DAT Binding (Inhibition)

No In Vivo Efficacy Data Currently Available for 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of published in vivo efficacy data for the compound 2-Amino-1-butylnaphthalene. This absence of foundational research prevents the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals, the evaluation of a compound's in vivo efficacy is a critical step in the research and development pipeline. Such an evaluation typically involves rigorous testing in animal models to determine a compound's therapeutic potential, optimal dosage, and potential side effects. This data is then compared against existing alternatives to ascertain its relative advantages and disadvantages.

At present, there are no publicly available studies detailing the in vivo effects of this compound. Consequently, key information required for a comparative guide, such as experimental protocols, quantitative performance data, and associated signaling pathways, remains unestablished for this specific molecule.

While research exists on the broader class of aminonaphthalene derivatives, it is scientifically unsound to extrapolate these findings to this compound, as small structural changes in a molecule can lead to vastly different biological activities.

Therefore, a comparison guide that meets the core requirements of data-driven, objective analysis cannot be constructed at this time. The scientific community awaits initial in vivo studies to be conducted and published on this compound before a meaningful evaluation and comparison with other therapeutic alternatives can be developed.

Comparative Cytotoxicity of 2-Aminonaphthalene Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the cytotoxic effects of various 2-aminonaphthalene derivatives on different cancer cell lines. Due to a lack of available data for 2-Amino-1-butylnaphthalene, this document focuses on structurally related compounds, specifically 2-amino-1,4-naphthoquinone-benzamide derivatives, to provide insights into the potential anti-cancer activities of this class of molecules. The information presented is based on published experimental data.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of 2-amino-1,4-naphthoquinone-benzamide derivatives against three human cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer). Cisplatin, a well-known chemotherapy drug, is included as a positive control. The data indicates that many of the synthesized compounds exhibit potent cytotoxic activity, with some showing greater potency than cisplatin against the MDA-MB-231 and HT-29 cell lines.[1][2]

CompoundMDA-MB-231 IC50 (µM)SUIT-2 IC50 (µM)HT-29 IC50 (µM)
5a 1.8 ± 0.1> 502.9 ± 0.3
5b 1.5 ± 0.1> 502.5 ± 0.2
5c 1.2 ± 0.145.2 ± 3.51.9 ± 0.1
5d 0.9 ± 0.0838.7 ± 2.91.5 ± 0.1
5e 0.4 ± 0.03 28.5 ± 2.1 0.8 ± 0.06
5f 0.7 ± 0.0535.1 ± 2.81.2 ± 0.09
5g 0.6 ± 0.0432.4 ± 2.51.1 ± 0.08
5h 1.1 ± 0.0942.8 ± 3.11.8 ± 0.1
5i 0.8 ± 0.0636.9 ± 2.71.4 ± 0.1
5j 1.0 ± 0.0840.3 ± 3.01.7 ± 0.1
5k 0.5 ± 0.0430.1 ± 2.30.9 ± 0.07
5l 0.4 ± 0.0329.8 ± 2.20.7 ± 0.05
5m 2.5 ± 0.2> 503.8 ± 0.4
5n 2.1 ± 0.1> 503.2 ± 0.3
Cisplatin 31.5 ± 2.58.7 ± 0.640.6 ± 3.1

Experimental Protocols

The cytotoxicity of the 2-amino-1,4-naphthoquinone-benzamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (cisplatin) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The culture medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3] The plate was then placed on a shaker for 10 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow of MTT Assay for Cytotoxicity A Cell Seeding in 96-well plates B Incubation (24h) A->B C Treatment with 2-Aminonaphthalene Derivatives B->C D Incubation (48h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement at 570nm G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Signaling Pathway: Induction of Apoptosis

Studies on 2-amino-1,4-naphthoquinone derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.[1][2] The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

G Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_Damage DNA Damage (e.g., by Naphthoquinone Derivatives) Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

References

Validating the Binding Affinity of Aminonaphthalene Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of a representative aminonaphthalene derivative and its alternatives to a target protein, supported by experimental data. It includes detailed methodologies for key validation experiments and visual representations of experimental workflows and signaling pathways.

Introduction

The validation of binding affinity is a critical step in drug discovery and development. It confirms the interaction between a small molecule and its protein target, providing a quantitative measure of the strength of this interaction. This guide uses a representative aminonaphthalene derivative, 4-(4-aminonaphthalen-1-yl)benzenesulfonamide, and its analogs that target Carbonic Anhydrase II (CA II) to illustrate the process of validating binding affinity. Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications.

Data Presentation: Comparative Binding Affinity

The following table summarizes the binding affinities of our lead compound and two alternatives against human Carbonic Anhydrase II (hCA II). The data is presented as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to reduce the enzyme activity by half. A lower Kᵢ value indicates a higher binding affinity.

CompoundTarget ProteinBinding Affinity (Kᵢ) in nM
4-(4-aminonaphthalen-1-yl)benzenesulfonamide hCA II15.4
4-(3-methoxyphenyl)benzenesulfonamidehCA II23.4
4-(naphthalen-2-yl)benzenesulfonamidehCA II8.05

Note: The data presented is a curated example from published research on benzenesulfonamide inhibitors of carbonic anhydrase for illustrative purposes.

Experimental Protocols

Two primary biophysical techniques are widely used to determine the binding affinity of small molecules to proteins: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of the reflected light.

Experimental Protocol for SPR:

  • Protein Immobilization:

    • The target protein (e.g., hCA II) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.

    • Finally, any remaining active sites on the surface are deactivated by injecting ethanolamine.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • The small molecule (analyte) is prepared in a series of concentrations in the running buffer.

    • Each concentration is injected over the immobilized protein surface for a specific duration (association phase), followed by a flow of running buffer (dissociation phase).

    • A reference flow cell, with no immobilized protein, is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), where Kₔ = kₔ/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol for ITC:

  • Sample Preparation:

    • The target protein (e.g., hCA II) and the small molecule are dialyzed against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • The protein is placed in the sample cell of the calorimeter, and the small molecule is loaded into the injection syringe.

  • Titration:

    • The experiment is conducted at a constant temperature.

    • A series of small, precise injections of the small molecule solution are made into the protein solution.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a binding model to determine the binding affinity (Kₐ, which can be converted to Kₔ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Mandatory Visualization

Experimental_Workflow_for_Binding_Affinity_Validation cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Immobilization Protein Immobilization SPR_Binding Binding Analysis SPR_Immobilization->SPR_Binding SPR_Data Data Analysis SPR_Binding->SPR_Data End End: Determine Binding Affinity (Kd/Ki) SPR_Data->End ITC_Preparation Sample Preparation ITC_Titration Titration ITC_Preparation->ITC_Titration ITC_Data Data Analysis ITC_Titration->ITC_Data ITC_Data->End Start Start: Validate Binding Affinity cluster_SPR cluster_SPR cluster_ITC cluster_ITC

Caption: Workflow for validating small molecule-protein binding affinity.

Carbonic_Anhydrase_Signaling_Pathway cluster_Enzyme Carbonic Anhydrase (CA) cluster_Reaction Catalytic Reaction cluster_Inhibition Inhibition CA Carbonic Anhydrase II Bicarbonate HCO3- + H+ CA->Bicarbonate Product CO2 CO2 + H2O CO2->CA Substrate Inhibitor Aminonaphthalene-based Sulfonamide Inhibitor Inhibitor->CA Binding and Inhibition

Caption: Inhibition of the Carbonic Anhydrase II catalytic reaction.

A Comparative Guide to the Photophysical Properties of 2-Aminonaphthalene and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of 2-aminonaphthalene alongside two widely used fluorophores: Fluorescein and Rhodamine B. The data presented is compiled from various experimental sources to offer an objective performance benchmark.

Note on the Target Fluorophore: Initial searches for "2-Amino-1-butylnaphthalene" did not yield sufficient data, suggesting it is not a commonly characterized fluorophore. This guide therefore focuses on the well-documented and structurally related compound, 2-aminonaphthalene.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for 2-aminonaphthalene, Fluorescein, and Rhodamine B. It is important to note that these properties can be highly dependent on the solvent and other environmental factors.

FluorophoreSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ, ns)
2-Aminonaphthalene Acetonitrile239~350-400 (blue emission)Not precisely determined0.91[1]~8-10[2]
Fluorescein 0.1 M NaOH490514240.954.0
Rhodamine B Ethanol543565220.701.7

Experimental Protocols

Detailed methodologies for the determination of fluorescence quantum yield and lifetime are crucial for the accurate characterization of fluorophores.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ_F) involves comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield and spectral properties that are reasonably close to the sample under investigation.

  • Solvent: Use the same solvent for both the standard and the sample to minimize differences in refractive index.

  • Absorbance Measurements: Prepare a series of dilutions for both the sample and the standard in the chosen solvent. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,standard × (m_sample / m_standard) × (η_sample² / η_standard²)

    where:

    • Φ_F,standard is the quantum yield of the standard.

    • m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Dilutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Relative Quantum Yield Determination.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for its measurement.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the fluorophore to ensure that, on average, less than one photon is detected per excitation pulse.

  • Data Acquisition: The sample is excited by the pulsed light source. The detector registers the arrival time of the first emitted photon relative to the excitation pulse. This process is repeated for a large number of excitation pulses.

  • Histogram Formation: The timing electronics build a histogram of the arrival times of the detected photons. This histogram represents the fluorescence decay profile.

  • Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured decay to obtain the true fluorescence lifetime.

logical_relationship cluster_excitation Excitation cluster_emission Emission & Detection cluster_timing Timing & Analysis light_source Pulsed Light Source sample Fluorophore Sample light_source->sample Excitation Pulse timing_electronics Timing Electronics light_source->timing_electronics Sync Pulse emitted_photon Emitted Photon sample->emitted_photon Fluorescence detector Single-Photon Detector emitted_photon->detector detector->timing_electronics Photon Arrival Time histogram Decay Histogram timing_electronics->histogram lifetime_calc Lifetime Calculation histogram->lifetime_calc

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-1-butylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 2-Amino-1-butylnaphthalene should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Step-by-Step Disposal Protocol

Given the lack of specific data for this compound, a conservative approach to disposal is necessary. The primary recommendation is to treat this compound as a hazardous waste and to engage a licensed waste disposal company for its removal and subsequent treatment.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Do not mix this compound with other chemical waste unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original product container, if in good condition, is often a suitable choice.

    • Ensure the container is tightly sealed to prevent spills or the release of vapors.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with all available safety information, including the chemical name and any known hazards.

  • Regulatory Compliance:

    • Disposal of this product and its container must be in accordance with all applicable local, regional, national, and international regulations.[1] It is the responsibility of the waste generator to ensure full compliance.

Alternative Disposal Consideration

For some amine-based compounds, a potential disposal method involves dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber. However, this should only be performed by a licensed and qualified waste disposal facility. Under no circumstances should this be attempted in a standard laboratory setting.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the immediate area.

  • Remove all sources of ignition.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as dry lime, sand, or soda ash.

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site thoroughly once the cleanup is complete.

  • For large spills, it may be necessary to contain the material and dispose of it as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound for disposal B Is there a specific institutional or local disposal protocol? A->B C Yes B->C D No B->D E Follow the established protocol. C->E F Treat as hazardous waste. D->F K End E->K G Package in a labeled, sealed, and compatible container. F->G H Store in a designated hazardous waste accumulation area. G->H I Contact EHS or a licensed waste disposal contractor. H->I J Arrange for professional disposal in compliance with all regulations. I->J J->K

Disposal Decision-Making Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.